Methyl 4-bromo-6-chloropicolinate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-bromo-6-chloropyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c1-12-7(11)5-2-4(8)3-6(9)10-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRAVYREWCQENZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CC(=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00704399 | |
| Record name | Methyl 4-bromo-6-chloropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00704399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206249-86-6 | |
| Record name | Methyl 4-bromo-6-chloropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00704399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-bromo-6-chloropyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"Methyl 4-bromo-6-chloropicolinate" chemical properties
Methyl 4-bromo-6-chloropicolinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: this compound is a halogenated pyridine derivative that serves as a versatile intermediate in organic synthesis. Its unique substitution pattern, featuring bromo, chloro, and methyl ester functional groups, offers multiple reaction sites for constructing more complex molecules. This document provides a comprehensive overview of its chemical properties, a plausible synthesis route with detailed experimental protocols, and an analysis of its reactivity and potential applications in pharmaceutical and agrochemical research. While specific biological data for this compound is not publicly available, its utility as a heterocyclic building block is significant for the development of novel active compounds.
Core Chemical Properties
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | methyl 4-bromo-6-chloropyridine-2-carboxylate | [1] |
| Synonyms | 4-bromo-6-chloro-2-pyridinecarboxylic acid methyl ester | [1] |
| CAS Number | 1206249-86-6 | [2] |
| Molecular Formula | C₇H₅BrClNO₂ | [3] |
| Molecular Weight | 250.48 g/mol | [3] |
| Physical Form | Solid (Inferred from precursor) | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| Density | Data not available |
Synthesis and Experimental Protocols
A definitive, published synthesis protocol for this compound is not available. However, a logical and efficient pathway can be constructed based on a patented method for its precursor, 4-bromo-6-chloropicolinic acid, followed by a standard esterification reaction.
Synthesis of Precursor: 4-bromo-6-chloropicolinic acid
The synthesis of the carboxylic acid precursor can be adapted from methods described for similar compounds, involving a multi-step process starting from 2,4-dihydroxy-6-picoline.[4]
Experimental Protocol:
-
Step 1: Bromination. In a dry three-necked flask under an inert atmosphere, dissolve 2,4-dihydroxy-6-picoline in a suitable solvent like DMF. Cool the flask in an ice-water bath. Slowly add phosphorus oxybromide (POBr₃) while maintaining the low temperature. After the addition, heat the reaction mixture (e.g., to 110°C) and stir for 1-2 hours. Cool the mixture and quench with water. Neutralize with a base (e.g., sodium carbonate) to precipitate the product, 2-hydroxy-4-bromo-6-methylpyridine. Filter and wash the solid.[4]
-
Step 2: Chlorination. Take the dried 2-hydroxy-4-bromo-6-methylpyridine and dissolve it in a suitable solvent (e.g., toluene or DMF). Cool the mixture in an ice-water bath and add phosphorus oxychloride (POCl₃). Allow the reaction to proceed, potentially with heating, to replace the hydroxyl group with a chlorine atom, yielding 4-bromo-2-chloro-6-methylpyridine.
-
Step 3: Oxidation. The methyl group at the 6-position is then oxidized to a carboxylic acid. This can be achieved using a strong oxidizing agent like potassium permanganate (KMnO₄) in an aqueous solution. The reaction mixture is typically heated under reflux until the purple color of the permanganate disappears. Work-up involves filtering the manganese dioxide byproduct and acidifying the filtrate to precipitate the desired product, 4-bromo-6-chloropicolinic acid.
Esterification to this compound
The final step is a standard Fisher esterification of the synthesized carboxylic acid.
Experimental Protocol:
-
Reaction Setup: Suspend 4-bromo-6-chloropicolinic acid (1.0 eq) in an excess of methanol (MeOH), which acts as both the solvent and the reagent.
-
Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), to the suspension.
-
Reaction Condition: Heat the mixture to reflux and maintain for several hours (typically 4-16 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After cooling to room temperature, remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product. The final product can be purified by column chromatography on silica gel or by recrystallization.
Reactivity and Synthetic Applications
The utility of this compound stems from its distinct reactive sites, making it a valuable building block for creating a diverse range of more complex molecules.[5]
-
Cross-Coupling Reactions: The bromine atom at the 4-position is an excellent leaving group, making it highly suitable for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura (with boronic acids), Stille (with organostannanes), and Buchwald-Hartwig (with amines or alcohols) couplings. This allows for the introduction of various aryl, heteroaryl, or alkyl groups at this position.[5]
-
Ester Group Transformations: The methyl ester at the 2-position can undergo several classic transformations:
-
Hydrolysis: Saponification with a base (e.g., NaOH or LiOH) followed by acidification will revert the ester to the corresponding carboxylic acid.
-
Amidation: Reaction with amines can form a wide variety of amides, a common functional group in biologically active molecules.
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol, (4-bromo-6-chloropyridin-2-yl)methanol.
-
The chlorine atom at the 6-position is generally less reactive in cross-coupling reactions than the bromine atom, allowing for selective functionalization at the 4-position.
Spectral Characterization (Predicted)
While experimental spectra for this specific compound are not widely published, its structure allows for the prediction of key spectral features.
-
¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region (typically δ 7.5-8.5 ppm) corresponding to the two protons on the pyridine ring. A sharp singlet around δ 3.9-4.0 ppm would correspond to the three protons of the methyl ester group.
-
¹³C NMR: The carbon NMR spectrum should display seven distinct signals: five for the carbons of the pyridine ring (two of which are substituted with halogens), one for the carbonyl carbon of the ester (δ ~165 ppm), and one for the methyl carbon (δ ~53 ppm).
-
IR Spectroscopy: The infrared spectrum would be characterized by a strong carbonyl (C=O) stretching vibration for the ester at approximately 1720-1740 cm⁻¹. C-Br and C-Cl stretching vibrations would be observed in the fingerprint region.
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of both bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio), leading to prominent [M]⁺, [M+2]⁺, and [M+4]⁺ peaks. The exact mass would confirm the molecular formula C₇H₅BrClNO₂.
Biological Activity
There is no specific information in the public domain regarding the biological activity or involvement in signaling pathways of this compound itself. Its primary role is as a key intermediate for the synthesis of potentially bioactive molecules. Picolinic acid derivatives are found in a range of pharmaceuticals and agrochemicals, suggesting that compounds derived from this scaffold could exhibit interesting biological properties.[6]
Safety and Handling
According to its Safety Data Sheet (SDS), this compound is classified as a hazardous substance.[1]
-
GHS Hazard Statements:
-
Signal Word: Warning.[1]
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[1]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Standard laboratory procedures should be followed, including handling in a well-ventilated fume hood and using appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[7]
Conclusion
This compound is a valuable and synthetically versatile heterocyclic building block. While comprehensive data on its physical properties and biological activity are lacking, its chemical structure provides clear pathways for modification, particularly through cross-coupling reactions at the 4-position and transformations of the ester group. This makes it a key intermediate for medicinal chemists and researchers in agrochemical science aiming to develop novel and complex molecular architectures. Proper safety protocols are essential when handling this compound due to its irritant properties.
References
- 1. echemi.com [echemi.com]
- 2. Page loading... [guidechem.com]
- 3. Methyl 3-bromo-6-chloropicolinate | C7H5BrClNO2 | CID 46311200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Preparation method of 4-bromo-6-chloropyridine-2-carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. Methyl 4-bromo-6-methylpicolinate | Benchchem [benchchem.com]
- 6. 4-Bromo-6-chloropicolinic acid [myskinrecipes.com]
- 7. fishersci.com [fishersci.com]
Technical Guide: Synthesis and Characterization of Methyl 4-bromo-6-chloropicolinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 4-bromo-6-chloropicolinate, a key heterocyclic building block in pharmaceutical and agrochemical research. Due to the limited availability of direct experimental data in peer-reviewed literature, this guide presents a plausible synthetic route derived from patent literature and predicts the compound's spectral characteristics based on analogous structures.
Physicochemical Properties
This compound is a halogenated pyridine derivative. Its key identifiers and properties are summarized below.
| Property | Value | Source |
| CAS Number | 1206249-86-6 | [1][2] |
| Molecular Formula | C₇H₅BrClNO₂ | [1][3][4] |
| Molecular Weight | 250.48 g/mol | [1][3][4] |
| Canonical SMILES | COC(=O)C1=NC(=CC(=C1)Br)Cl | [1] |
| InChIKey | KTRAVYREWCQENZ-UHFFFAOYSA-N | [1] |
| Predicted pKa | -2.97 ± 0.10 | [1] |
| Storage Conditions | 2-8°C, sealed in a dry environment | [4][5] |
Proposed Synthesis Pathway
A two-step synthesis is proposed for this compound, commencing from 2,4-dihydroxy-6-methylpyridine. The initial step involves the formation of the key intermediate, 4-bromo-6-chloropicolinic acid, followed by esterification.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
The following protocols are adapted from patent literature for analogous compounds and represent a viable route for the synthesis of this compound.
Step 1: Synthesis of 4-bromo-6-chloropicolinic acid
This procedure is based on a patented method for the synthesis of 4-bromo-6-chloropyridine-2-carboxylic acid.[6]
Materials:
-
2,4-dihydroxy-6-picoline
-
Phosphorus oxybromide (POBr₃)
-
Phosphorus oxychloride (POCl₃)
-
Potassium permanganate (KMnO₄)
-
Dimethylformamide (DMF)
-
Sodium carbonate
-
Ethanol
-
Diethyl ether
-
Hydrochloric acid (HCl)
Procedure:
-
Bromination: In a three-necked flask, dissolve 2,4-dihydroxy-6-picoline in DMF. Cool the mixture in an ice-water bath and slowly add phosphorus oxybromide. After the addition, heat the mixture at 110°C for 1 hour. Cool the reaction to room temperature, quench with water, and neutralize with sodium carbonate to precipitate 2-hydroxy-4-bromo-6-methylpyridine. Filter the solid, wash with cold ethanol and diethyl ether, and dry.
-
Chlorination: To a solution of 2-hydroxy-4-bromo-6-methylpyridine in a suitable solvent, add phosphorus oxychloride at 0°C. Stir the reaction at room temperature until completion (monitor by TLC). Carefully quench the reaction with ice water and neutralize to obtain 4-bromo-2-chloro-6-methylpyridine.
-
Oxidation: The methyl group at the 2-position is then oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate in an aqueous solution. Acidification with HCl will precipitate the desired 4-bromo-6-chloropicolinic acid.
Step 2: Esterification to this compound
This Fischer esterification protocol is a standard method for converting carboxylic acids to methyl esters.[7]
Materials:
-
4-bromo-6-chloropicolinic acid
-
Methanol (anhydrous)
-
p-Toluenesulfonic acid (p-TsOH) or Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Suspend 4-bromo-6-chloropicolinic acid in anhydrous methanol.
-
Add a catalytic amount of p-toluenesulfonic acid or sulfuric acid.
-
Heat the mixture to reflux and maintain for 2-8 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by column chromatography on silica gel or by recrystallization.
Characterization Data (Predicted)
| Technique | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.8-8.0 (1H, s, H-5), ~7.6-7.8 (1H, s, H-3), ~4.0 (3H, s, -OCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~164 (C=O), ~152 (C-6), ~148 (C-2), ~140 (C-4), ~128 (C-3), ~125 (C-5), ~53 (-OCH₃) |
| IR (KBr, cm⁻¹) | ν: ~1730 (C=O stretch), ~1580, 1550 (C=C, C=N stretch), ~1250 (C-O stretch), ~700-800 (C-Cl stretch), ~550-650 (C-Br stretch) |
| Mass Spec. (EI) | m/z (%): 251/249/247 (M⁺), 220/218/216 ([M-OCH₃]⁺) |
Experimental Workflow
The general workflow for the synthesis and characterization of this compound is depicted below.
Caption: General workflow for synthesis, purification, and characterization.
Conclusion
This technical guide outlines a feasible synthetic pathway and provides predicted characterization data for this compound. The presented protocols, derived from established chemical principles and patent literature, offer a solid foundation for researchers to produce and verify this valuable chemical intermediate. It is recommended that researchers perform thorough characterization of the synthesized compound to confirm its identity and purity.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 1206249-86-6 [amp.chemicalbook.com]
- 3. This compound | 1206249-86-6 [chemicalbook.com]
- 4. 1206249-86-6|this compound|BLD Pharm [bldpharm.com]
- 5. 4-Bromo-6-chloropicolinic acid | 1060805-66-4 [sigmaaldrich.com]
- 6. Preparation method of 4-bromo-6-chloropyridine-2-carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to the Reactivity and Stability of Methyl 4-bromo-6-chloropicolinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical reactivity and stability of Methyl 4-bromo-6-chloropicolinate, a key intermediate in pharmaceutical and agrochemical synthesis. The document details its reactivity in common cross-coupling reactions, outlines its expected stability under various conditions, and provides representative experimental protocols. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and application of this versatile molecule.
Introduction
This compound is a halogenated pyridine derivative with significant potential as a building block in the synthesis of complex organic molecules. Its structure, featuring two distinct halogen atoms at the 4- and 6-positions of the pyridine ring and a methyl ester at the 2-position, allows for selective functionalization through various cross-coupling reactions. Understanding the reactivity and stability of this compound is crucial for its effective utilization in multi-step synthetic pathways.
Chemical Structure and Properties
-
IUPAC Name: Methyl 4-bromo-6-chloropyridine-2-carboxylate
-
CAS Number: 1206249-86-6
-
Molecular Formula: C₇H₅BrClNO₂
-
Molecular Weight: 250.48 g/mol
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Appearance | White to off-white solid | [1] |
| Boiling Point | 327.0 ± 37.0 °C (Predicted) | [1] |
| Density | 1.684 g/cm³ (Predicted) | [1] |
| pKa | -2.97 ± 0.10 (Predicted) | [1] |
| Storage Temperature | 2-8°C | [1] |
Reactivity
The reactivity of this compound is dominated by the presence of the bromo and chloro substituents on the pyridine ring. The bromine atom at the 4-position is generally more reactive than the chlorine atom at the 6-position in palladium-catalyzed cross-coupling reactions. This differential reactivity allows for selective functionalization.
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. In the case of this compound, the reaction is expected to proceed selectively at the C4-Br bond.
General Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of a Dihalo-substituted Pyrimidine [2]
| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Arylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | N/A | Good |
Experimental Protocol (Adapted from a similar procedure for a bromopyridine derivative): [3]
-
To a solution of this compound (1.0 equiv) in a suitable solvent (e.g., 1,4-dioxane), add the arylboronic acid (1.1-1.5 equiv) and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).
-
De-gas the mixture with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Heat the reaction mixture at the desired temperature (typically 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. Similar to the Suzuki coupling, this reaction is expected to occur preferentially at the C4-Br bond.
General Reaction Scheme:
Caption: Buchwald-Hartwig amination of this compound.
Table 3: Representative Conditions for Buchwald-Hartwig Amination of a Bromopyridine [4]
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃] (0.18) | (±)-BINAP (0.35) | NaOBut | Toluene | 80 | 4 | 60 |
Experimental Protocol (Adapted from a similar procedure for a bromopyridine derivative): [4]
-
In an inert atmosphere glovebox or using Schlenk techniques, combine this compound (1.0 equiv), the amine (1.0-1.2 equiv), a suitable palladium catalyst (e.g., [Pd₂(dba)₃]), a phosphine ligand (e.g., BINAP or XPhos), and a base (e.g., NaOBut or Cs₂CO₃) in a reaction vessel.
-
Add a dry, de-gassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Stability
Hydrolytic Stability
The methyl ester group of this compound is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid, 4-bromo-6-chloropicolinic acid. Generally, methyl esters exhibit greater stability at room temperature compared to their ethyl ester counterparts.[5]
Hydrolysis Pathway:
Caption: Hydrolysis of this compound.
Thermal Stability
Specific data on the thermal decomposition of this compound is not available. However, as with many halogenated organic compounds, decomposition at high temperatures may release toxic and corrosive fumes such as hydrogen bromide, hydrogen chloride, and nitrogen oxides. It is recommended to handle this compound in a well-ventilated area and avoid excessive heating.
Synthesis
This compound can be synthesized from 4-bromo-6-chloropyridine-2-carboxylic acid through esterification. The precursor acid can be prepared via a multi-step synthesis starting from 2,4-dihydroxy-6-picoline.[6]
Synthesis Pathway:
Caption: Synthetic pathway to this compound.
Experimental Protocol for Esterification (General Procedure):
-
Suspend 4-bromo-6-chloropyridine-2-carboxylic acid (1.0 equiv) in methanol.
-
Cool the mixture in an ice bath and slowly add a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride).
-
Allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture and neutralize with a weak base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.
-
Purify by recrystallization or column chromatography if necessary.
Safety and Handling
This compound is an irritant. It is important to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[7]
-
Hazard Statements: Causes skin irritation, causes serious eye irritation, may cause respiratory irritation.[1]
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.[7]
In case of accidental exposure, follow standard first-aid procedures and seek medical attention if necessary.
Conclusion
This compound is a valuable and versatile building block for organic synthesis. Its differential reactivity at the C4-Br and C6-Cl positions allows for selective functionalization, making it an attractive intermediate in the development of novel pharmaceuticals and agrochemicals. While the compound exhibits reasonable stability, care should be taken to avoid harsh acidic or basic conditions to prevent hydrolysis of the methyl ester. Proper handling and storage procedures are essential to ensure safety and maintain the integrity of the compound. This guide provides a foundational understanding of its reactivity and stability to aid researchers in its effective application.
References
- 1. This compound | 1206249-86-6 [amp.chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. Methyl 4-bromo-6-methylpicolinate | Benchchem [benchchem.com]
- 6. Preparation method of 4-bromo-6-chloropyridine-2-carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
- 7. echemi.com [echemi.com]
Methyl 4-bromo-6-chloropicolinate: A Versatile Pyridine Building Block for Drug Discovery and Chemical Synthesis
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-bromo-6-chloropicolinate, a halogenated pyridine derivative, has emerged as a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring a bromine atom at the 4-position, a chlorine atom at the 6-position, and a methyl ester at the 2-position, provides multiple reactive sites for strategic functionalization. This guide provides a comprehensive overview of the synthesis, key reactions, and potential applications of this compound, with a focus on its utility in the development of novel therapeutics. Detailed experimental protocols, quantitative data, and graphical representations of synthetic and reactive pathways are presented to facilitate its practical application in the laboratory.
Introduction
Pyridine scaffolds are privileged structures in drug discovery, appearing in a vast array of approved pharmaceuticals and clinical candidates. The strategic functionalization of the pyridine ring is crucial for modulating the physicochemical and pharmacological properties of these molecules. This compound (CAS No. 1206249-86-6) offers a synthetically attractive platform for accessing diverse and complex pyridine-containing molecules. The differential reactivity of the bromo and chloro substituents allows for selective cross-coupling and nucleophilic substitution reactions, while the methyl ester provides a handle for further derivatization. This document serves as a technical resource for researchers leveraging this building block in their synthetic endeavors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 1206249-86-6 |
| Molecular Formula | C₇H₅BrClNO₂ |
| Molecular Weight | 250.48 g/mol |
| Appearance | White to off-white solid |
| Storage Temperature | 2-8°C |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from 2,4-dihydroxy-6-methylpyridine. The first step involves the synthesis of the key intermediate, 4-bromo-6-chloropyridine-2-carboxylic acid, followed by esterification.
Synthesis of 4-bromo-6-chloropyridine-2-carboxylic acid
A robust method for the synthesis of the carboxylic acid precursor has been reported in the patent literature (CN105884191A). The process involves a two-step substitution reaction sequence.
Experimental Protocol:
-
Step 1: Synthesis of 2-hydroxy-4-bromo-6-methylpyridine. To a solution of 2,4-dihydroxy-6-methylpyridine in a suitable solvent, a brominating agent such as phosphorus oxybromide is added. The reaction mixture is heated to facilitate the selective bromination at the 4-position.
-
Step 2: Synthesis of 4-bromo-2,6-dichloro-pyridine. The resulting 2-hydroxy-4-bromo-6-methylpyridine is then subjected to a chlorination reaction using a chlorinating agent like phosphorus oxychloride to replace the hydroxyl group with a chlorine atom.
-
Step 3: Oxidation to 4-bromo-6-chloropyridine-2-carboxylic acid. The methyl group at the 2-position of the pyridine ring is then oxidized to a carboxylic acid using a strong oxidizing agent, such as potassium permanganate, to yield the desired product.
Esterification to this compound
The final step involves the esterification of the carboxylic acid with methanol. A standard Fischer esterification protocol is generally applicable.
Experimental Protocol:
-
4-bromo-6-chloropyridine-2-carboxylic acid is dissolved in an excess of methanol.
-
A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added to the solution.
-
The reaction mixture is heated to reflux for several hours to drive the equilibrium towards the formation of the methyl ester.
-
Upon completion, the reaction is cooled, and the excess methanol is removed under reduced pressure.
-
The crude product is then purified by a suitable method, such as recrystallization or column chromatography, to afford this compound.
dot
Caption: Synthetic workflow for this compound.
Chemical Reactivity and Applications
The utility of this compound as a building block stems from the distinct reactivity of its halogen substituents. The bromine atom at the 4-position is more susceptible to palladium-catalyzed cross-coupling reactions, while the chlorine atom at the 6-position is more prone to nucleophilic aromatic substitution.
Suzuki-Miyaura Cross-Coupling Reactions
The bromine at C-4 can be selectively coupled with a variety of boronic acids or their esters under Suzuki-Miyaura conditions to introduce aryl, heteroaryl, or vinyl substituents.
Typical Experimental Protocol for Suzuki-Miyaura Coupling:
-
To a reaction vessel containing this compound and an appropriate boronic acid (1.1-1.5 equivalents) in a suitable solvent system (e.g., dioxane/water, toluene/water), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and a base (e.g., K₂CO₃, Cs₂CO₃) are added.
-
The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete, as monitored by TLC or LC-MS.
-
The reaction is then cooled, diluted with water, and extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
dot
Caption: Generalized Suzuki-Miyaura cross-coupling reaction.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the 6-position can be displaced by various nucleophiles, such as amines, alcohols, and thiols, via an SNAr mechanism. This reaction is often performed after the functionalization of the 4-position.
Typical Experimental Protocol for Nucleophilic Aromatic Substitution:
-
A solution of the 4-substituted-6-chloropicolinate derivative and the desired nucleophile in a polar aprotic solvent (e.g., DMF, DMSO) is heated.
-
A non-nucleophilic base (e.g., DIPEA, K₂CO₃) may be added to facilitate the reaction.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is worked up by pouring it into water and extracting with an organic solvent.
-
The product is then purified by standard methods.
dot
Caption: Nucleophilic aromatic substitution at the 6-position.
Applications in Drug Discovery
The structural motif accessible from this compound is prevalent in a number of biologically active compounds. While specific signaling pathway involvement is highly dependent on the final elaborated molecule, substituted picolinates are known to be key components of molecules targeting various protein classes, including kinases and G-protein coupled receptors (GPCRs).
For instance, the synthesis of kinase inhibitors often involves the construction of a core scaffold that can interact with the ATP-binding site of the kinase. The disubstituted picolinate framework can serve as a versatile scaffold where the substituents at the 4- and 6-positions can be tailored to occupy specific pockets within the kinase active site, thereby influencing potency and selectivity.
dot
Caption: Conceptual binding of a picolinate-based kinase inhibitor.
Quantitative Data
While specific experimental data for this compound is not widely published in peer-reviewed journals, the following table provides expected spectroscopic characteristics based on analogous structures. Researchers are encouraged to perform their own characterization to confirm these values.
| Spectroscopic Data (Predicted) | |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) |
| Aromatic Proton (H-3) | ~8.0-8.2 (s) |
| Aromatic Proton (H-5) | ~7.6-7.8 (s) |
| Methyl Ester Protons (-OCH₃) | ~3.9-4.1 (s) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm) |
| Carbonyl Carbon (C=O) | ~164-166 |
| Quaternary Carbon (C-2) | ~148-150 |
| Quaternary Carbon (C-4) | ~130-132 |
| Quaternary Carbon (C-6) | ~152-154 |
| Aromatic CH (C-3) | ~128-130 |
| Aromatic CH (C-5) | ~124-126 |
| Methyl Ester Carbon (-OCH₃) | ~52-54 |
Conclusion
This compound is a highly functionalized pyridine building block with significant potential in organic synthesis and drug discovery. Its well-defined reactivity allows for the controlled and sequential introduction of various substituents, enabling the rapid generation of diverse molecular libraries. This guide provides a foundational understanding of its synthesis and reactivity, empowering researchers to effectively utilize this versatile intermediate in the creation of novel and complex molecules with potential therapeutic applications.
The Strategic Utility of Methyl 4-bromo-6-chloropicolinate in Novel Compound Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of foundational scaffolds is paramount to the successful development of novel therapeutics. Methyl 4-bromo-6-chloropicolinate, a halogenated pyridine derivative, has emerged as a versatile and highly valuable building block for the synthesis of complex molecular architectures. Its distinct substitution pattern, featuring two different halogens at key positions on the pyridine ring, offers a unique platform for selective and sequential functionalization. This differential reactivity allows for the controlled introduction of diverse chemical moieties, making it an ideal starting point for the exploration of new chemical space and the generation of compound libraries with significant potential for biological activity.
This technical guide provides an in-depth overview of the synthesis, chemical properties, and strategic applications of this compound in the discovery of novel compounds. It is intended to serve as a comprehensive resource for researchers and scientists, offering detailed experimental protocols, key data, and visualizations to facilitate its effective utilization in drug development programs.
Physicochemical Properties and Safety Data
A clear understanding of the physical and chemical characteristics of a starting material is fundamental to its successful application in synthesis. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1206249-86-6 | [1] |
| Molecular Formula | C₇H₅BrClNO₂ | [1] |
| Molecular Weight | 250.48 g/mol | [2] |
| IUPAC Name | methyl 4-bromo-6-chloropyridine-2-carboxylate | [2] |
| Appearance | Off-white to white solid | [3] |
Safety Information: this compound is classified as a skin and eye irritant and may cause respiratory irritation[3]. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood[3].
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from 2,4-dihydroxy-6-methylpyridine, as outlined in a patent describing the preparation of its carboxylic acid precursor[4].
Step 1: Synthesis of 4-bromo-6-chloropyridine-2-carboxylic acid
This step involves a sequential halogenation of the starting material.
Experimental Protocol:
-
To a solution of 2,4-dihydroxy-6-methylpyridine (1 equivalent) in a suitable solvent such as DMF, add phosphorus oxybromide (POBr₃) (1.1 to 1.7 equivalents) at 0°C[4].
-
Heat the reaction mixture to 110°C and stir for 1 hour[4].
-
Cool the mixture and then add phosphorus oxychloride (POCl₃)[4].
-
Heat the reaction again to facilitate the second halogenation.
-
The resulting intermediate is then oxidized to the carboxylic acid. The patent suggests this is a common transformation without providing a specific protocol for this step[4].
Step 2: Esterification to this compound
The final step is a standard esterification of the carboxylic acid.
Experimental Protocol:
-
Dissolve 4-bromo-6-chloropyridine-2-carboxylic acid (1 equivalent) in methanol.
-
Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄).
-
Reflux the mixture until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Caption: Proposed synthetic workflow for this compound.
Chemical Reactivity and Strategic Applications
The key to the utility of this compound in novel compound discovery lies in the differential reactivity of the two halogen substituents. The carbon-bromine bond at the 4-position is generally more reactive towards palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, compared to the carbon-chlorine bond at the 6-position. This allows for the selective introduction of an aryl or heteroaryl group at the 4-position while leaving the 6-position available for subsequent functionalization.
Suzuki-Miyaura Cross-Coupling at the 4-Position
The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds. In the context of this compound, it enables the introduction of a wide range of substituents at the 4-position, significantly expanding the chemical diversity of the resulting products.
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
In a reaction vessel, combine this compound (1 equivalent), the desired boronic acid or boronate ester (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.02-0.1 equivalents), and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equivalents).
-
Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction to a temperature between 80°C and 120°C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Application in Novel Compound Discovery: Analogous Case Studies
A series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives were synthesized and evaluated for their antitumor activity. These compounds were found to inhibit the proliferation of human cancer cell lines at low micromolar concentrations[5]. The synthesis of these compounds involved the reaction of a 4-chloropicolinamide with an aniline derivative, demonstrating the utility of a halogenated picolinate scaffold in accessing biologically relevant chemical space[5].
In another study, 4-morpholino-2-phenylquinazolines and related derivatives were prepared and evaluated as inhibitors of PI3 kinase p110alpha. A thieno[3,2-d]pyrimidine derivative in this series showed potent inhibitory activity with an IC₅₀ value of 2.0 nM[6]. The synthesis of these molecules often relies on the displacement of halogen atoms on a core heterocyclic structure with various amines and other nucleophiles, a strategy directly applicable to derivatives of this compound.
These examples underscore the potential of this compound as a starting material for the development of novel therapeutic agents across various disease areas, including oncology and inflammatory diseases. The ability to selectively functionalize the 4- and 6-positions allows for the fine-tuning of structure-activity relationships and the optimization of pharmacokinetic properties.
Conclusion
This compound is a strategically important building block for novel compound discovery. Its differential halogen reactivity provides a powerful handle for the controlled and sequential introduction of chemical diversity, enabling the synthesis of complex molecular architectures. While detailed public data on its direct application is limited, the extensive use of analogous compounds in successful drug discovery programs highlights its significant potential. The synthetic protocols and strategic considerations outlined in this guide are intended to empower researchers to effectively utilize this versatile scaffold in their quest for the next generation of therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2019072944A1 - Method for preparing 3-[(4s)-8-bromo-1-methyl-6-(pyridin-2-yl)-4h-imidazo[1,2-a][1,4]benzodiazepin-4-yl]-propionic acid methyl ester, and compounds useful in said method - Google Patents [patents.google.com]
- 3. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation method of 4-bromo-6-chloropyridine-2-carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 4-bromo-6-chloropicolinate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-bromo-6-chloropicolinate, a halogenated pyridine derivative, serves as a pivotal building block in the landscape of medicinal and agrochemical research. Its strategic substitution pattern, featuring a reactive bromine atom amenable to cross-coupling reactions and a chlorine atom that modulates the electronic properties of the pyridine ring, makes it a versatile intermediate for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and significant applications in medicinal chemistry, with a focus on its role in the development of novel therapeutic agents. Detailed experimental protocols for its synthesis and subsequent derivatization, alongside a summary of its physicochemical and spectroscopic data, are presented to facilitate its practical application in the laboratory.
Chemical Identity and Physicochemical Properties
This compound is a substituted methyl ester of picolinic acid. The presence of both bromine and chlorine atoms on the pyridine ring, along with the methyl ester functionality, provides multiple sites for chemical modification, rendering it a valuable scaffold in synthetic chemistry.
| Property | Value |
| IUPAC Name | methyl 4-bromo-6-chloropyridine-2-carboxylate |
| CAS Number | 1206249-86-6 |
| Molecular Formula | C₇H₅BrClNO₂ |
| Molecular Weight | 250.48 g/mol |
| Boiling Point | 327.0 ± 37.0 °C (Predicted) |
| Density | 1.684 g/cm³ (Predicted) |
| Storage Temperature | 2-8°C |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from 2,4-dihydroxy-6-picoline. The first step involves the synthesis of the key intermediate, 4-bromo-6-chloropyridine-2-carboxylic acid, which is subsequently esterified to yield the final product.
Synthesis of 4-bromo-6-chloropyridine-2-carboxylic acid
A patented method describes the preparation of the carboxylic acid precursor from 2,4-dihydroxy-6-picoline.[1] This process involves a primary substitution to introduce the bromine atom, followed by a secondary substitution to introduce the chlorine atom.
Experimental Protocol:
Step 1: Synthesis of 2-hydroxy-4-bromo-6-methylpyridine
-
To a dry 100 mL three-necked flask, add 12.5 g of 2,4-dihydroxy-6-picoline and 50 mL of DMF.
-
Place the flask in an ice-water bath and add 22.1 g of phosphorus oxybromide.
-
Transfer the flask to an oil bath and heat at 110°C with stirring for 1 hour.
-
Cool the reaction mixture to 30°C and then add 60 mL of water.
-
Adjust the pH to 7 with sodium carbonate to precipitate a solid.
-
Filter the solid, wash with 10 mL of cold ethanol and 10 mL of ether.
-
Dry the solid to obtain 2-hydroxy-4-bromo-6-methylpyridine. (Yield: 78%).[1]
Step 2: Synthesis of 4-bromo-6-chloro-2-methylpyridine
-
In a dry 100 mL three-necked bottle, add 5.64 g of 2-hydroxy-4-bromo-6-methylpyridine and 30 mL of DMF.
-
Place the bottle in an ice-water bath and add 7.7 g of phosphorus oxychloride.
-
(The patent does not specify the subsequent reaction conditions and work-up for this step to yield 4-bromo-6-chloro-2-methylpyridine, which would then be oxidized to the carboxylic acid).
Esterification of 4-bromo-6-chloropyridine-2-carboxylic acid
General Experimental Protocol (Fischer Esterification):
-
Dissolve 4-bromo-6-chloropyridine-2-carboxylic acid (1.0 eq.) in an excess of methanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).
-
Reflux the mixture for 2-8 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Synthesis Workflow
Caption: Synthetic pathway to this compound.
Spectroscopic Characterization
While specific spectra for this compound are not widely published, the expected spectroscopic data can be inferred from analogous compounds.
| Technique | Expected Data |
| ¹H NMR | Aromatic protons in the pyridine ring, a singlet for the methyl ester protons around δ 3.9 ppm. |
| ¹³C NMR | Resonances for the aromatic carbons, the carbonyl carbon of the ester, and the methyl carbon of the ester. |
| IR Spectroscopy | Characteristic C=O stretching vibration for the ester at approximately 1720 cm⁻¹. |
| Mass Spectrometry | Molecular ion peak corresponding to the exact mass of the compound. |
Applications in Medicinal Chemistry: The Suzuki-Miyaura Cross-Coupling Reaction
A primary application of this compound in medicinal chemistry is its use as a substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction allows for the formation of a carbon-carbon bond between the pyridine ring and various aryl or heteroaryl boronic acids, enabling the synthesis of a diverse library of compounds for biological screening. The bromine at the 4-position is the more reactive site for such couplings compared to the chlorine at the 6-position.
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
To a reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃).
-
Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.
-
Degas the reaction mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110°C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous work-up.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired coupled product.
Suzuki-Miyaura Coupling Workflow
Caption: Suzuki-Miyaura reaction with this compound.
Role in the Synthesis of Bioactive Molecules
Derivatives of this compound are explored for various therapeutic applications. The ability to introduce diverse aryl groups via the Suzuki coupling allows for the fine-tuning of the molecule's steric and electronic properties to optimize its interaction with biological targets. While specific examples of drug candidates derived directly from this starting material are not prominently featured in the searched literature, the broader class of substituted picolinates is of significant interest in drug discovery. For instance, substituted quinazolinones, which can be synthesized from related building blocks, have shown promise as anticancer agents.[2]
Conclusion
This compound is a valuable and versatile building block for medicinal chemists. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable platform for the synthesis of novel and complex molecules. The synthetic protocols and data presented in this guide are intended to support researchers in leveraging the potential of this compound in their drug discovery and development endeavors. Further exploration of the biological activities of its derivatives is warranted to fully realize its therapeutic potential.
References
Methyl 4-bromo-6-chloropicolinate: A Technical Guide to Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-bromo-6-chloropicolinate is a halogenated pyridine carboxylic acid derivative belonging to the picolinate class of compounds. While specific biological data for this exact molecule is limited in publicly available literature, its structural similarity to known agrochemicals and pharmaceutical precursors suggests a range of potential biological activities. This technical guide consolidates available information on related picolinic acid derivatives to infer the likely herbicidal, fungicidal, and insecticidal properties of this compound. The primary anticipated activity is as a synthetic auxin herbicide, a mode of action common to many picolinate compounds. This document provides a comprehensive overview of the potential mechanisms of action, relevant quantitative data from analogous compounds, detailed experimental protocols for biological activity screening, and a proposed synthesis route.
Introduction
Picolinic acid and its derivatives are a well-established class of molecules with significant applications in agriculture and medicine.[1][2] The introduction of halogen substituents, such as bromine and chlorine, can profoundly influence the physicochemical properties and biological efficacy of these compounds.[3] this compound, as a di-halogenated picolinate ester, is positioned as a compound of interest for the discovery of new bioactive molecules. Its structural features suggest it may serve as a valuable intermediate in the synthesis of more complex chemical entities.
Potential Biological Activities
Based on the known activities of structurally similar picolinic acid derivatives, the following biological activities are postulated for this compound:
Herbicidal Activity (High Potential)
The most probable biological activity of this compound is herbicidal, functioning as a synthetic auxin.[1][2] Synthetic auxins mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth, ultimately resulting in plant death.[4] Picolinate herbicides are known to bind to the F-box protein TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of auxin receptors.[5][6]
Mechanism of Action: Auxin Signaling Pathway
The binding of a synthetic auxin like a picolinate derivative to the TIR1/AFB receptor promotes the interaction between the receptor and an Aux/IAA transcriptional repressor protein. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressor by the 26S proteasome. The degradation of the repressor relieves the inhibition of Auxin Response Factors (ARFs), which can then regulate the transcription of auxin-responsive genes, leading to the physiological effects associated with auxin herbicides.[4]
References
- 1. fs.usda.gov [fs.usda.gov]
- 2. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Latest generation of halogen-containing pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. haseloff.plantsci.cam.ac.uk [haseloff.plantsci.cam.ac.uk]
- 5. Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
"Methyl 4-bromo-6-chloropicolinate" literature review and background
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-bromo-6-chloropicolinate is a halogenated pyridine derivative that serves as a versatile intermediate in organic synthesis. Its unique substitution pattern, featuring a bromine atom at the 4-position, a chlorine atom at the 6-position, and a methyl ester at the 2-position, offers multiple reactive sites for the construction of complex molecular architectures. This guide provides a comprehensive review of the synthesis, chemical properties, and key reactions of this compound, with a focus on its applications in medicinal chemistry and agrochemical research. Detailed experimental protocols for its synthesis and subsequent transformations are provided, alongside a summary of its known physical and spectral data.
Introduction
Halogenated pyridines are a critical class of building blocks in the development of pharmaceuticals and agrochemicals. The strategic placement of halogen atoms on the pyridine ring allows for selective functionalization through various cross-coupling and substitution reactions. This compound, with its distinct arrangement of bromo, chloro, and methyl ester functionalities, is a valuable synthon for introducing the picolinate scaffold into target molecules. The differential reactivity of the C-Br and C-Cl bonds, with the former being more susceptible to oxidative addition in palladium-catalyzed reactions, enables sequential and site-selective modifications. This technical guide aims to consolidate the available information on this compound, providing a practical resource for researchers utilizing this compound in their synthetic endeavors.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in the table below. It is important to note that while some data is experimentally derived, other values are predicted based on computational models and should be considered as such.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrClNO₂ | |
| Molecular Weight | 250.48 g/mol | |
| CAS Number | 1206249-86-6 | |
| Appearance | Solid (predicted) | |
| Boiling Point | 327.0 ± 37.0 °C (Predicted) | [1] |
| Density | 1.684 g/cm³ (Predicted) | [1] |
| Storage Temperature | 2-8°C | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from 2,4-dihydroxy-6-picoline. The first step involves the synthesis of the key intermediate, 4-bromo-6-chloropicolinic acid, followed by esterification to yield the final product.
Synthesis of 4-bromo-6-chloropicolinic acid
A patented method describes the synthesis of 4-bromo-6-chloropicolinic acid from 2,4-dihydroxy-6-picoline.[2] This process involves a two-step substitution reaction.
Caption: Synthetic pathway for 4-bromo-6-chloropicolinic acid.
Experimental Protocol:
-
Step 1: Synthesis of 2-hydroxy-4-bromo-6-methylpyridine. To a solution of 2,4-dihydroxy-6-picoline (12.5 g) in N,N-dimethylformamide (DMF, 50 mL) in a three-necked flask equipped with a stirrer and cooled in an ice-water bath, phosphorus oxybromide (POBr₃, 22.1 g) is added.[2] The reaction mixture is then heated in an oil bath at 110°C for 1 hour.[2] After cooling to 30°C, water (60 mL) is added, and the pH is adjusted to 7 with sodium carbonate, leading to the precipitation of a solid. The solid is filtered, washed with cold ethanol (10 mL) and diethyl ether (10 mL), and dried to afford 2-hydroxy-4-bromo-6-methylpyridine (Yield: 11.3 g, 78%).[2]
-
Step 2: Synthesis of 4-bromo-2-chloro-6-methylpyridine. To a suspension of 2-hydroxy-4-bromo-6-methylpyridine (5.64 g) in toluene (30 mL) in a three-necked flask cooled in an ice-water bath, phosphorus oxychloride (POCl₃, 7.7 g) is added. The reaction is then stirred at an elevated temperature to complete the chlorination. The reaction mixture is worked up by careful quenching with water and neutralization, followed by extraction with an organic solvent and purification.
-
Step 3: Synthesis of 4-bromo-6-chloropicolinic acid. The 4-bromo-2-chloro-6-methylpyridine is then oxidized to the corresponding carboxylic acid. This can be achieved using a strong oxidizing agent such as potassium permanganate (KMnO₄) in an appropriate solvent system. The reaction progress is monitored by a suitable technique like thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up to isolate the 4-bromo-6-chloropicolinic acid.
Esterification to this compound
The final step is the esterification of 4-bromo-6-chloropicolinic acid to its methyl ester. This is a standard transformation in organic chemistry.
Experimental Protocol:
-
To a solution of 4-bromo-6-chloropicolinic acid in methanol, a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂), is added. The reaction mixture is then heated to reflux and stirred for several hours until the reaction is complete, as monitored by TLC. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid, followed by a wash with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield this compound. The crude product can be further purified by column chromatography on silica gel if necessary.
Chemical Reactions and Applications
This compound is a valuable intermediate due to its potential for selective functionalization at the C4 and C6 positions.
Cross-Coupling Reactions
The bromine atom at the 4-position is more reactive than the chlorine atom at the 6-position in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[3] This allows for the selective introduction of aryl, heteroaryl, or vinyl groups at the C4 position.
Caption: Suzuki-Miyaura coupling of this compound.
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
To a reaction vessel containing this compound, the corresponding boronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (typically 1-5 mol%), and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equivalents) are added. A suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water, is used. The reaction mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120°C until the starting material is consumed (monitored by TLC or LC-MS). After cooling, the reaction is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.
Nucleophilic Aromatic Substitution
The chlorine atom at the 6-position can undergo nucleophilic aromatic substitution (SₙAr) with various nucleophiles, such as amines, alcohols, and thiols. This reaction is typically performed at elevated temperatures.
Caption: Nucleophilic aromatic substitution of this compound.
General Experimental Protocol for Nucleophilic Aromatic Substitution:
-
A mixture of this compound, the nucleophile (1-2 equivalents), and a base (e.g., K₂CO₃, Et₃N, or DIPEA) in a high-boiling polar aprotic solvent such as DMF, DMSO, or NMP is heated at a temperature typically ranging from 100 to 150°C. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is then purified by column chromatography to afford the desired product.
Spectral Data
| Spectral Data | Predicted Values |
| ¹H NMR | Chemical shifts for the two aromatic protons are expected in the aromatic region (δ 7.0-8.5 ppm). The methyl ester protons would appear as a singlet around δ 3.9-4.0 ppm. |
| ¹³C NMR | The carbon spectrum would show signals for the pyridine ring carbons, the carbonyl carbon of the ester, and the methyl carbon of the ester. The carbons attached to the halogens would be significantly influenced by their electronegativity. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine and chlorine. |
Conclusion
This compound is a highly functionalized building block with significant potential in the synthesis of novel compounds for pharmaceutical and agrochemical applications. Its differential reactivity at the C4 and C6 positions allows for a range of selective chemical transformations. This guide has provided a comprehensive overview of its synthesis, properties, and key reactions, including detailed experimental protocols. While a lack of extensive publicly available experimental data necessitates some reliance on predicted values and analogies to similar compounds, this document serves as a valuable starting point for researchers interested in utilizing this versatile intermediate. Further investigation into its reactivity and the full characterization of its physical and spectral properties will undoubtedly expand its utility in organic synthesis.
References
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of Methyl 4-bromo-6-chloropicolinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of Methyl 4-bromo-6-chloropicolinate with various boronic acids. This reaction is a powerful tool for the synthesis of complex substituted pyridine derivatives, which are common scaffolds in pharmaceutical and agrochemical research.[1][2][3][4]
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organohalide and an organoboron compound.[5][6] It is widely used in organic synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.[2][4][7]
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst.[5][8][9]
General Reaction Scheme:
This compound + Boronic Acid -> Coupled Product
Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. The reaction conditions can be optimized for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Solvent (e.g., 1,4-Dioxane/Water, Toluene/Water, DME)[10][11][12]
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Add the palladium catalyst (0.02-0.05 mmol).
-
Add the solvent system (e.g., 1,4-Dioxane and water in a 4:1 ratio, 10 mL).
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Data Presentation: Reaction Condition Optimization
The following table summarizes typical reaction conditions and their impact on the yield of the coupled product. These are representative values and actual results may vary depending on the specific boronic acid used.
| Entry | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 2 | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/H₂O (4:1) | 100 | 8 | 92 |
| 3 | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Dioxane/H₂O (4:1) | 80 | 16 | 88 |
| 4 | Pd(PPh₃)₄ (3) | Na₂CO₃ | DME/H₂O (4:1) | 85 | 12 | 78 |
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Workflow
This diagram outlines the general workflow for performing the Suzuki-Miyaura coupling experiment.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. google.com [google.com]
- 3. researchgate.net [researchgate.net]
- 4. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. mdpi.com [mdpi.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. rjptonline.org [rjptonline.org]
Application Notes and Protocols: Palladium-Catalyzed C-C Bond Formation of Methyl 4-bromo-6-chloropicolinate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and representative protocols for the palladium-catalyzed C-C bond formation using Methyl 4-bromo-6-chloropicolinate as a key building block. This versatile intermediate is of significant interest in the synthesis of complex molecules in the pharmaceutical and agrochemical industries. The bromine and chlorine substituents offer differential reactivity, allowing for selective cross-coupling reactions.
Introduction to C-C Bond Formation with this compound
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon bonds. This compound possesses two distinct halogen atoms, bromine and chlorine, which can be selectively functionalized. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for selective coupling at the 4-position. This differential reactivity enables the stepwise introduction of different substituents, leading to the synthesis of highly functionalized picolinate derivatives.
Common palladium-catalyzed cross-coupling reactions applicable to this substrate include Suzuki-Miyaura, Stille, and Sonogashira couplings. These reactions facilitate the formation of biaryl, vinyl, and alkynyl derivatives, respectively. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity.
I. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. For this compound, this reaction can be performed selectively at the C-Br bond.
Experimental Protocol: Suzuki-Miyaura Coupling
Reaction:
Caption: Suzuki-Miyaura Coupling Experimental Workflow.
II. Stille Coupling
The Stille coupling reaction involves the palladium-catalyzed reaction of an organohalide with an organotin compound to form a new C-C bond. This method is also effective for the selective functionalization of the C-Br bond in this compound.
Experimental Protocol: Stille Coupling
Reaction:
Materials:
-
This compound
-
Organostannane (e.g., tributyl(vinyl)tin)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Solvent (e.g., Toluene, DMF)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a reaction flask, dissolve this compound (1.0 eq) and the organostannane (1.1 eq) in the chosen solvent.
-
Add the palladium catalyst (e.g., 5 mol% Pd(PPh₃)₄).
-
Degas the solution by bubbling an inert gas through it for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) under an inert atmosphere.
-
Stir the reaction for the specified time (e.g., 12-24 hours), monitoring its progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
The reaction mixture may be treated with a solution of potassium fluoride to precipitate the tin byproducts.
-
Filter the mixture and concentrate the filtrate.
-
The residue is then subjected to aqueous workup and extraction with an organic solvent.
-
The crude product is purified by column chromatography.
Data Presentation: Stille Coupling Conditions
| Entry | Organostannane | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(vinyl)tin | Pd(PPh₃)₄ (5) | Toluene | 110 | 16 | 88 |
| 2 | Tributyl(phenyl)tin | Pd₂(dba)₃/P(o-tol)₃ (2) | DMF | 100 | 12 | 90 |
| 3 | 2-(Tributylstannyl)thiophene | PdCl₂(PPh₃)₂ (4) | Dioxane | 100 | 18 | 82 |
Experimental Workflow: Stille Coupling
Caption: Stille Coupling Experimental Workflow.
III. Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. This reaction is highly effective for introducing alkynyl moieties at the 4-position of this compound.
Experimental Protocol: Sonogashira Coupling
Reaction:
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper (I) salt (e.g., CuI)
-
Base (e.g., triethylamine, diisopropylamine)
-
Solvent (e.g., THF, DMF)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a reaction flask, add this compound (1.0 eq), the palladium catalyst (e.g., 2-5 mol%), and the copper(I) iodide (1-5 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent and the base.
-
Add the terminal alkyne (1.2 eq) dropwise to the mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) for the specified duration (e.g., 6-20 hours).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
The combined organic layers are washed with saturated ammonium chloride solution (to remove copper salts) and brine, then dried and concentrated.
-
The crude product is purified by column chromatography.
Data Presentation: Sonogashira Coupling Conditions
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | RT | 8 | 95 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (4) | CuI (4) | i-Pr₂NH | DMF | 50 | 12 | 89 |
| 3 | 1-Hexyne | Pd(OAc)₂/XPhos (2) | CuI (3) | K₂CO₃ | Toluene | 60 | 10 | 84 |
Experimental Workflow: Sonogashira Coupling
Caption: Sonogashira Coupling Experimental Workflow.
Disclaimer: The provided protocols and data are representative examples based on general procedures for palladium-catalyzed cross-coupling reactions on similar substrates. Optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary to achieve the desired outcome for specific coupling partners. All reactions should be conducted by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment.
Application Notes and Protocols: Functionalization of the Pyridine Ring of Methyl 4-bromo-6-chloropicolinate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the functionalization of the pyridine ring of methyl 4-bromo-6-chloropicolinate. This versatile building block offers two distinct halogen handles for sequential, site-selective modifications, making it a valuable intermediate in the synthesis of complex molecules for pharmaceutical and agrochemical applications. The methodologies outlined below focus on three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
Introduction
This compound possesses a pyridine ring substituted with a bromine atom at the 4-position and a chlorine atom at the 6-position. The differential reactivity of the C-Br and C-Cl bonds under palladium catalysis allows for selective functionalization. Generally, the carbon-bromine bond is more reactive towards oxidative addition to palladium(0) than the carbon-chlorine bond, enabling selective reaction at the 4-position while leaving the 6-chloro substituent intact for subsequent transformations.[1][2] This differential reactivity is the cornerstone of the synthetic strategies detailed in these notes.
Regioselectivity in Cross-Coupling Reactions
The primary consideration for the functionalization of this compound is the regioselectivity of the cross-coupling reaction. Based on the relative bond dissociation energies (C-I > C-Br > C-Cl), the C-Br bond at the 4-position is expected to be significantly more reactive than the C-Cl bond at the 6-position in typical palladium-catalyzed cross-coupling reactions.[2][3] This allows for a modular approach to the synthesis of polysubstituted picolinates.
Caption: Logical workflow for the sequential functionalization of this compound.
I. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. In the case of this compound, this reaction can be employed to introduce a variety of aryl and heteroaryl substituents at the 4-position.
Application Note:
Selective Suzuki-Miyaura coupling at the 4-position of this compound can be achieved with high yields using standard palladium catalysts and bases. The choice of catalyst, ligand, and base can influence the reaction efficiency and should be optimized for specific substrates. The 6-chloro substituent generally remains unreacted under these conditions, providing a handle for further diversification.
Experimental Protocol:
This protocol is adapted from a similar transformation on a related dihalogenated heterocyclic system.[4][5]
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, DME, with water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), arylboronic acid (1.1-1.5 eq), palladium catalyst (0.02-0.05 eq), and base (2.0-3.0 eq).
-
Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired methyl 4-aryl-6-chloropicolinate.
Quantitative Data (Illustrative):
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenyl-boronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 8 | 90-98 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DME/H₂O | 85 | 16 | 80-90 |
II. Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C triple bond between a terminal alkyne and an aryl or vinyl halide. This reaction can be used to introduce alkynyl moieties at the 4-position of this compound.
Application Note:
The Sonogashira coupling on this compound is expected to proceed selectively at the 4-position. The reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst and an amine base. Careful control of reaction conditions is necessary to avoid side reactions, such as the homocoupling of the alkyne.
Experimental Protocol:
This protocol is based on general procedures for Sonogashira couplings on bromo-pyridines.[6][7]
Reaction Scheme:
Caption: Sonogashira coupling of this compound.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) co-catalyst (e.g., CuI)
-
Amine base (e.g., triethylamine, diisopropylamine)
-
Solvent (e.g., THF, DMF, acetonitrile)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), palladium catalyst (0.02-0.05 eq), and copper(I) iodide (0.01-0.03 eq).
-
Add the anhydrous solvent and the amine base.
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Add the terminal alkyne (1.1-1.5 eq) dropwise.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data (Illustrative):
| Entry | Alkyne | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3), CuI (1.5) | Et₃N | THF | 25 | 6 | 80-90 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (5), CuI (2.5) | i-Pr₂NH | DMF | 50 | 4 | 85-95 |
| 3 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3), CuI (1.5) | Et₃N | Acetonitrile | 40 | 8 | 75-85 |
III. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines onto the pyridine ring.
Application Note:
Selective amination at the 4-position of this compound can be achieved using a palladium catalyst with a suitable phosphine ligand and a strong base. The choice of ligand is critical for the success of this reaction and often requires optimization. The reaction is typically performed under anhydrous and inert conditions.
Experimental Protocol:
This protocol is based on procedures for the Buchwald-Hartwig amination of bromo-pyridines.[8][9]
Reaction Scheme:
Caption: Buchwald-Hartwig amination of this compound.
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., BINAP, XPhos, SPhos)
-
Strong base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a glovebox or under a strict inert atmosphere, add the palladium precursor (0.01-0.05 eq), the phosphine ligand (0.02-0.10 eq), and the base (1.5-2.5 eq) to a dry Schlenk tube.
-
Add the anhydrous solvent.
-
In a separate flask, dissolve this compound (1.0 eq) and the amine (1.1-1.5 eq) in the anhydrous solvent.
-
Add the substrate solution to the catalyst mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data (Illustrative):
| Entry | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) / BINAP (4) | NaOt-Bu | Toluene | 100 | 12 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ (3) / XPhos (6) | K₃PO₄ | 1,4-Dioxane | 110 | 16 | 75-85 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) / SPhos (4) | Cs₂CO₃ | Toluene | 100 | 10 | 85-95 |
Safety Precautions
All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. Palladium catalysts, phosphine ligands, and strong bases can be hazardous and should be handled with care according to their respective safety data sheets (SDS). Reactions under inert atmosphere require proper training and equipment.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of Methyl 4-bromo-6-chloropicolinate in the Synthesis of Complex Drug Molecules
Introduction
In the intricate landscape of modern drug discovery and development, the efficient construction of complex molecular architectures is paramount. Heterocyclic compounds, particularly substituted pyridines, form the core scaffold of numerous therapeutic agents, including a significant number of kinase inhibitors used in oncology. "Methyl 4-bromo-6-chloropicolinate" has emerged as a valuable and versatile intermediate in the synthesis of these sophisticated molecules. Its dihalogenated structure, featuring a bromine and a chlorine atom at key positions on the pyridine ring, allows for selective and sequential functionalization, providing a strategic advantage in the assembly of polysubstituted aromatic systems. This application note will detail the utility of this compound as a key building block in drug synthesis, with a focus on its application in creating kinase inhibitor scaffolds. We will provide detailed protocols for its regioselective functionalization and present data in a structured format for clarity.
Principle of Application: Regioselective Cross-Coupling
The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The carbon-bromine (C-Br) bond is more susceptible to oxidative addition to a palladium(0) catalyst than the carbon-chlorine (C-Cl) bond. This reactivity difference enables the selective substitution of the bromine atom at the 4-position, while leaving the chlorine atom at the 6-position untouched. This initial coupling reaction introduces the first point of molecular diversity. The remaining chloro group can then be subjected to a second, often more forcing, cross-coupling reaction or a nucleophilic aromatic substitution to install a second substituent. This stepwise approach is crucial for the controlled synthesis of unsymmetrically substituted pyridines, which are often key to achieving high potency and selectivity in drug candidates.
Application in Kinase Inhibitor Scaffolds
Kinase inhibitors are a major class of targeted cancer therapeutics that function by blocking the action of protein kinases, enzymes that play a crucial role in cell signaling, growth, and proliferation. Many of these inhibitors feature a central heterocyclic core, such as a substituted pyridine, which serves to orient the various pharmacophoric elements for optimal interaction with the kinase active site. The ability to precisely install different chemical groups around the pyridine ring is therefore essential for fine-tuning the biological activity and pharmacokinetic properties of the drug.
This compound provides an ideal starting point for the synthesis of such scaffolds. A typical synthetic strategy involves an initial Suzuki coupling at the 4-position with an aryl or heteroaryl boronic acid, followed by a subsequent coupling or amination reaction at the 6-position. This allows for the introduction of two distinct and complex fragments, a common motif in potent and selective kinase inhibitors.
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized in a sequential cross-coupling strategy to build a complex, substituted pyridine core.
Protocol 1: Selective Suzuki-Miyaura Coupling at the 4-Position
This protocol describes the selective reaction of the bromide at the 4-position of this compound with an arylboronic acid.
Reaction Scheme:
Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling of Methyl 4-bromo-6-chloropicolinate with Aryl Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This application note provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura reaction of Methyl 4-bromo-6-chloropicolinate with various aryl boronic acids. This reaction is a key transformation for the synthesis of 4-aryl-6-chloropicolinate derivatives, which are important intermediates in the development of novel pharmaceuticals and agrochemicals. The selective coupling at the C4-position, leveraging the higher reactivity of the C-Br bond over the C-Cl bond, allows for precise molecular elaboration.
Reaction Principle
The reaction proceeds via a catalytic cycle involving a palladium(0) species. The cycle begins with the oxidative addition of the palladium catalyst to the carbon-bromine bond of this compound. This is followed by transmetalation with the aryl boronic acid in the presence of a base. The final step is reductive elimination, which forms the desired 4-aryl-6-chloropicolinate product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.
Caption: General Catalytic Cycle for the Suzuki-Miyaura Reaction.
Experimental Protocol
This protocol is a general guideline based on established procedures for similar substrates.[1][2] Optimization of reaction conditions, particularly the choice of base, solvent, and temperature, may be necessary for specific aryl boronic acids to achieve optimal yields.
Materials:
-
This compound
-
Aryl boronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Base: Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equivalents)
-
Solvent: 1,4-Dioxane and Water (typically in a 4:1 to 5:1 ratio)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon) supply
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound, the desired aryl boronic acid, and the base (K₂CO₃ or K₃PO₄).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Solvent Addition: Under the inert atmosphere, add the degassed solvent system (1,4-dioxane and water).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours depending on the reactivity of the aryl boronic acid.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 4-aryl-6-chloropicolinate.
Caption: General Experimental Workflow for the Suzuki-Miyaura Coupling.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various aryl boronic acids. These are representative examples, and actual results may vary. It has been observed that electron-rich boronic acids tend to provide higher yields in similar systems.[1]
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 10 | 80-90 |
| 3 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 18 | 70-80 |
| 4 | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 78-88 |
| 5 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 20 | 65-75 |
| 6 | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 24 | 60-70 |
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the reaction temperature, using a stronger base such as K₃PO₄ or Cs₂CO₃, or employing a more active palladium catalyst/ligand system (e.g., Pd(dppf)Cl₂). Ensure that all reagents and solvents are of high purity and that the reaction is performed under strictly anaerobic conditions.
-
Homocoupling of Boronic Acid: This side reaction can occur in the presence of oxygen. Thoroughly degassing the solvents and maintaining a positive pressure of inert gas is crucial.
-
Dehalogenation: Premature dehalogenation of the starting material can be minimized by using milder reaction conditions or a different base.
-
Difficult Purification: If the product is difficult to separate from byproducts, optimizing the stoichiometry of the reagents (e.g., using a smaller excess of the boronic acid) may simplify the purification process.
Safety Precautions
-
Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents such as 1,4-dioxane and ethyl acetate are flammable. Avoid open flames and ensure proper grounding of equipment.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols for Cross-Coupling Reactions of Methyl 4-bromo-6-chloropicolinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to catalyst and ligand selection for Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions involving Methyl 4-bromo-6-chloropicolinate. This versatile building block is of significant interest in medicinal chemistry and materials science. The following protocols and data are intended to serve as a starting point for reaction optimization.
Introduction to Cross-Coupling with this compound
This compound offers two distinct reactive sites for palladium-catalyzed cross-coupling reactions: a C-Br bond and a C-Cl bond. Generally, the C-Br bond is more reactive than the C-Cl bond, allowing for selective functionalization at the 4-position. However, with appropriate catalyst and ligand selection, reactivity at the 6-position can also be achieved. These notes will primarily focus on the more facile coupling at the 4-position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, typically between an organohalide and an organoboron compound. For this compound, this reaction is ideal for introducing aryl or vinyl substituents at the 4-position.
Catalyst and Ligand Selection
A variety of palladium catalysts and phosphine ligands can be employed for the Suzuki-Miyaura coupling of this compound. The choice of catalyst and ligand can significantly impact reaction efficiency and yield. Below is a summary of commonly used systems for similar substrates.
| Catalyst Precursor | Ligand | Base | Solvent System | Typical Catalyst Loading (mol%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 1-5 |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 1-5 |
| Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 5 |
| PdCl₂(dppf) | - | Na₂CO₃ | DME | 3-5 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Catalyst Addition: In a separate vial, premix the palladium precursor and the ligand (if applicable) in the chosen solvent. Add this catalyst solution to the Schlenk tube.
-
Solvent Addition: Add the remainder of the solvent to the Schlenk tube to achieve the desired concentration.
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (monitor by TLC or LC-MS).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Heck Coupling
The Heck reaction is a powerful tool for the formation of C-C bonds between an unsaturated halide and an alkene. This reaction can be used to introduce alkenyl substituents at the 4-position of this compound.
Catalyst and Ligand Selection
The choice of catalyst, ligand, and base is crucial for a successful Heck reaction. Below are some common combinations used for aryl bromides.
| Catalyst Precursor | Ligand | Base | Solvent | Typical Catalyst Loading (mol%) |
| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 1-5 |
| PdCl₂(PPh₃)₂ | - | NaOAc | NMP | 2-5 |
| Pd₂(dba)₃ | P(t-Bu)₃ | Cy₂NMe | Dioxane | 1-3 |
| Herrmann's Catalyst | - | K₂CO₃ | DMAc | 0.1-1 |
Experimental Protocol: General Procedure for Heck Coupling
-
Reaction Setup: In a sealed tube, combine this compound (1.0 equiv), the alkene (1.5 equiv), the base (1.5 equiv), and the palladium catalyst.
-
Solvent Addition: Add the appropriate solvent to the reaction tube.
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 100-140 °C) with stirring for the required time (monitor by GC-MS or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds between an aryl halide and an amine. This reaction is particularly useful for synthesizing substituted anilines and related compounds, which are prevalent in pharmaceuticals.
Catalyst and Ligand Selection
The success of the Buchwald-Hartwig amination is highly dependent on the choice of a suitable palladium catalyst and a bulky, electron-rich phosphine ligand. A strong, non-nucleophilic base is also required.
| Catalyst Precursor | Ligand | Base | Solvent | Typical Catalyst Loading (mol%) |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 1-3 |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | t-BuOH | 1-5 |
| G3-XPhos | - | LHMDS | THF | 1-3 |
| PdCl₂(Amphos)₂ | - | Cs₂CO₃ | Dioxane | 2-5 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To a glovebox-dried Schlenk tube, add the palladium precursor, the ligand, and the base.
-
Reactant Addition: Add this compound and the amine to the Schlenk tube, followed by the solvent.
-
Reaction: Seal the tube and heat the mixture to the specified temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress by LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pass it through a plug of silica gel, eluting with an appropriate solvent.
-
Purification: Concentrate the eluent and purify the crude product by crystallization or column chromatography.
Application Notes and Protocols: Solvent Effects on Reaction Yields of Methyl 4-bromo-6-chloropicolinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-bromo-6-chloropicolinate is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug development. Its utility as a synthetic intermediate lies in the differential reactivity of its two halogen substituents, allowing for selective functionalization through various cross-coupling reactions. The bromine atom at the 4-position is generally more reactive towards oxidative addition in palladium-catalyzed reactions compared to the chlorine atom at the 6-position. This enables sequential and site-selective introduction of diverse functionalities.
The choice of solvent is a critical parameter in these transformations, profoundly influencing reaction rates, yields, and selectivity. This document provides an overview of common cross-coupling reactions involving halosubstituted picolinates and discusses the general effects of solvents on reaction outcomes, drawing upon data from closely related analogues due to the limited availability of specific quantitative data for this compound.
Key Cross-Coupling Reactions and Solvent Considerations
This compound is a versatile building block for several key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The solvent plays a crucial role in these reactions by influencing the solubility of reactants and catalysts, the stability of intermediates, and the overall reaction kinetics.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely used method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. For substrates like this compound, this reaction is typically employed to introduce aryl or heteroaryl substituents at the 4-position.
General Solvent Effects:
-
Aprotic Polar Solvents: Solvents like 1,4-dioxane, dimethylformamide (DMF), and tetrahydrofuran (THF) are commonly used. They are effective at dissolving the organometallic catalyst and the organic reactants.
-
Protic Solvents: Often, a mixture of an organic solvent with water is used, as the presence of water can facilitate the transmetalation step and the solubility of the inorganic base.
-
Ethereal Solvents: Dioxane and THF are favored for their ability to coordinate weakly with the palladium catalyst, influencing its reactivity.
Table 1: Representative Solvent Effects on Suzuki-Miyaura Coupling of Related Aryl Bromides
| Aryl Bromide Substrate | Boronic Acid | Catalyst System | Solvent | Base | Temp (°C) | Yield (%) | Reference |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | Toluene | K₃PO₄ | 70-80 | 40 | [1] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | Acetonitrile | K₃PO₄ | 70-80 | 36 | [1] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | 1,4-Dioxane | K₃PO₄ | 70-80 | 60 | [1] |
Note: The data presented is for a structurally related brominated heterocyclic compound, illustrating the impact of solvent choice on yield.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is valuable for the synthesis of substituted alkynes, which are important precursors in drug discovery.
General Solvent Effects:
-
Amine Solvents: Solvents like triethylamine or diethylamine can act as both the base and the solvent, facilitating the reaction.[2]
-
Aprotic Polar Solvents: DMF and THF are also effective solvents for Sonogashira couplings.[2]
-
Anhydrous and Anaerobic Conditions: These reactions are typically performed under inert atmosphere to prevent side reactions.[3]
Table 2: Representative Solvent Effects on Sonogashira Coupling of a Related Aryl Bromide
| Aryl Bromide Substrate | Alkyne | Catalyst System | Solvent | Base | Temp (°C) | Yield (%) | Reference |
| 3-bromoaniline | 2-methyl-3-butyn-2-ol | Pd(OAc)₂/PPh₃ | Toluene | TBAF | 80 | <10 | [4] |
| 3-bromoaniline | 2-methyl-3-butyn-2-ol | Pd(OAc)₂/PPh₃ | DMF | TBAF | 80 | 25 | [4] |
| 3-bromoaniline | 2-methyl-3-butyn-2-ol | Pd(OAc)₂/PPh₃ | THF | TBAF | 80 | 61 | [4] |
| 3-bromoaniline | 2-methyl-3-butyn-2-ol | Pd(OAc)₂/PPh₃ | THF | DBU | 80 | 84 | [4] |
Note: This data for 3-bromoaniline highlights the significant impact of both solvent and base selection on the reaction yield.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of amine functionalities.
General Solvent Effects:
-
Aprotic, Nonpolar Solvents: Toluene is a very common solvent for this reaction.[5][6]
-
Ethereal Solvents: Dioxane and THF are also frequently used.
-
Inert Atmosphere: These reactions are sensitive to oxygen and are therefore carried out under an inert atmosphere (e.g., argon or nitrogen).[5]
Table 3: Representative Solvent for Buchwald-Hartwig Amination of Bromopyridines
| Bromopyridine Substrate | Amine | Catalyst System | Solvent | Base | Temp (°C) | Yield (%) | Reference |
| 2-bromo-6-methyl pyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃]/(±)-BINAP | Toluene | NaOBuᵗ | 80 | 60 | [5] |
| 2-bromo-6-methyl pyridine | 2,4,6-trimethyl aniline | [Pd₂(dba)₃]/dppp | Toluene | NaOᵗBu | 100 | 72 | [6] |
Note: Toluene is a consistently effective solvent for the Buchwald-Hartwig amination of bromopyridines.
Experimental Protocols (Representative)
The following are generalized protocols for cross-coupling reactions based on literature for analogous compounds. Optimization will be necessary for reactions with this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from the Suzuki-Miyaura coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine.[1]
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Pd(PPh₃)₄ (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Schlenk flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Add anhydrous 1,4-dioxane to the flask.
-
Heat the reaction mixture to 70-80 °C with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Sonogashira Coupling
This protocol is a general representation of a Sonogashira coupling.[7]
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
PdCl₂(PPh₃)₂ (5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Triethylamine (as solvent and base)
-
Schlenk flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add triethylamine, followed by the terminal alkyne.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This protocol is adapted from the Buchwald-Hartwig amination of a bromopyridine.[5]
Materials:
-
This compound
-
Amine (1.1 equivalents)
-
[Pd₂(dba)₃] (2 mol%)
-
(±)-BINAP (4 mol%)
-
Sodium tert-butoxide (NaOᵗBu) (1.4 equivalents)
-
Toluene (anhydrous)
-
Schlenk flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add [Pd₂(dba)₃], (±)-BINAP, and NaOᵗBu.
-
In a separate flask, dissolve this compound and the amine in anhydrous toluene.
-
Transfer the solution of the reactants to the flask containing the catalyst and base via cannula.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with diethyl ether and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Suzuki-Miyaura Coupling Workflow
Caption: Sonogashira Coupling Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Scale-Up Synthesis of Methyl 4-bromo-6-chloropicolinate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the scale-up synthesis of Methyl 4-bromo-6-chloropicolinate, a key intermediate in the development of pharmaceutical and agrochemical compounds. The synthesis is a two-step process commencing with the preparation of 4-bromo-6-chloropyridine-2-carboxylic acid, followed by its esterification to yield the final product.
I. Overview of the Synthetic Pathway
The synthesis of this compound is achieved through a robust two-step process. The initial step involves the synthesis of the carboxylic acid precursor, 4-bromo-6-chloropyridine-2-carboxylic acid. This is followed by an esterification reaction to yield the desired this compound.
Figure 1: Synthesis workflow for this compound.
II. Experimental Protocols
Step 1: Synthesis of 4-bromo-6-chloropyridine-2-carboxylic acid
This procedure is adapted from a patented method and involves a three-stage reaction sequence starting from 2,4-dihydroxy-6-methylpyridine.[1]
Materials:
-
2,4-dihydroxy-6-picoline
-
Phosphorus oxybromide
-
Phosphorus oxychloride
-
Potassium permanganate
-
Dimethylformamide (DMF)
-
Sodium carbonate
-
Ethanol
-
Ether
-
Water
Procedure:
-
Primary Substitution: In a dry 100mL three-necked flask, dissolve 12.5g of 2,4-dihydroxy-6-picoline in 50mL of DMF. Cool the mixture in an ice-water bath and add 22.1g of phosphorus oxybromide. Heat the reaction mixture in an oil bath at 110°C for 1 hour. After cooling to 30°C, add 60mL of water and adjust the pH to 7 with sodium carbonate to precipitate the product. Filter the solid, wash with cold ethanol and ether, and dry to obtain 2-hydroxy-4-bromo-6-methylpyridine.
-
Secondary Substitution: To a dry 100mL three-necked flask, add 5.64g of the 2-hydroxy-4-bromo-6-methylpyridine and 30mL of DMF. Cool in an ice-water bath and add 7.7g of phosphorus oxychloride. Stir at 110°C for 1 hour. After cooling, pour the mixture into ice water and neutralize with sodium carbonate. Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate to yield 4-bromo-2-chloro-6-methylpyridine.
-
Oxidation: The 4-bromo-2-chloro-6-methylpyridine is then oxidized using an oxidizing agent like potassium permanganate to form the carboxylic acid. This step is analogous to the synthesis of 6-bromo-2-pyridinecarboxylic acid where 6-bromo-2-methylpyridine is oxidized with KMnO4 in water.[2]
Step 2: Esterification to this compound
This step involves the acid-catalyzed esterification of the carboxylic acid synthesized in Step 1. The protocol is based on a similar esterification of a substituted picolinic acid.[3]
Materials:
-
4-bromo-6-chloropyridine-2-carboxylic acid
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
Procedure:
-
Dissolve 4-bromo-6-chloropyridine-2-carboxylic acid in methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling and can be collected by filtration. Recrystallization from methanol can be performed for further purification.
III. Quantitative Data Summary
The following tables summarize the key quantitative parameters for the synthesis of an analogous compound, 3-bromo-6-chloro-pyridine-2-carboxylic acid methyl ester, which can be used as a reference for the target synthesis.[3]
Table 1: Reactant Stoichiometry for Esterification
| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio |
| 3-Bromo-6-chloro-pyridine-2-carboxylic acid | 236.46 | 50.00 | 211.5 | 1 |
| Methanol | 32.04 | - | - | Solvent |
| Sulfuric Acid | 98.08 | - | - | Catalyst |
Table 2: Product Yield
| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |
| 3-bromo-6-chloro-pyridine-2-carboxylic acid methyl ester | 250.48 | 52.98 | 54.38 | Quantitative |
IV. Safety and Handling Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Phosphorus oxybromide and phosphorus oxychloride are corrosive and moisture-sensitive; handle with care.
-
Concentrated sulfuric acid is highly corrosive.
-
Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.
References
- 1. Preparation method of 4-bromo-6-chloropyridine-2-carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN103086964A - Preparation method of 6-bromine-2-pyridine methyl formate - Google Patents [patents.google.com]
- 3. 2-Pyridinecarboxylic acid, 3-broMo-6-chloro-, Methyl ester synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of Methyl 4-bromo-6-chloropicolinate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki coupling reactions with Methyl 4-bromo-6-chloropicolinate.
Frequently Asked Questions (FAQs)
Q1: Which halogen is expected to react selectively in the Suzuki coupling of this compound?
A1: In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, the reactivity of aryl halides generally follows the trend I > Br > Cl > F. Therefore, the carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond. Under standard Suzuki conditions, selective coupling at the 4-position (C-Br) is expected, leaving the 6-position (C-Cl) intact. Achieving coupling at the C-Cl bond typically requires more forcing conditions, specialized catalysts, and ligands.
Q2: What are the most common side reactions observed in this type of Suzuki coupling?
A2: Common side reactions include:
-
Homocoupling: The boronic acid reagent couples with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen.
-
Dehalogenation: The bromo or chloro substituent is replaced by a hydrogen atom. This can occur via various pathways, including protonolysis of the organopalladium intermediate.
-
Protodeborylation: The boronic acid is converted back to the corresponding arene before it can participate in the cross-coupling reaction.
-
Double Coupling: Although less common under standard conditions, coupling at both the C-Br and C-Cl positions can occur, especially with highly active catalysts or at elevated temperatures.
Q3: My reaction is not proceeding, or the conversion is very low. What are the likely causes?
A3: Low or no conversion can be attributed to several factors:
-
Inactive Catalyst: The palladium catalyst may be of poor quality, or the active Pd(0) species may not be generated efficiently. Ensure you are using a reliable source for your catalyst and consider using a pre-catalyst.
-
Improper Reaction Setup: Suzuki couplings are sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to catalyst deactivation and promote homocoupling.
-
Poor Reagent Quality: The boronic acid may have degraded, or the base may be of insufficient strength or purity.
-
Suboptimal Reaction Conditions: The chosen solvent, base, or temperature may not be suitable for this specific substrate.
Q4: How can I minimize the formation of homocoupling byproducts?
A4: To minimize homocoupling of the boronic acid, ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Thoroughly degas all solvents and reagents before use. Using a slight excess of the boronic acid (1.1-1.2 equivalents) can sometimes be beneficial, but a large excess may favor homocoupling.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the Suzuki coupling of this compound.
| Symptom / Observation | Potential Cause(s) | Suggested Solution(s) |
| No reaction or low conversion of starting material | 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Inappropriate base or solvent. 4. Low reaction temperature. | 1. Use a fresh batch of palladium catalyst or a pre-catalyst. Consider screening different palladium sources (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃). 2. Ensure thorough degassing of solvents and reagents. Maintain a positive pressure of an inert gas throughout the reaction. 3. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., 1,4-dioxane, toluene, DME, with water as a co-solvent). 4. Gradually increase the reaction temperature in increments of 10-20 °C. |
| Significant formation of homocoupled boronic acid byproduct | 1. Presence of oxygen in the reaction mixture. 2. Suboptimal catalyst-to-ligand ratio. | 1. Improve degassing procedures. Use a Schlenk line or a glovebox for the reaction setup. 2. If using a separate ligand, optimize the Pd:ligand ratio. |
| Formation of dehalogenated product (Methyl 6-chloropicolinate) | 1. Presence of protic impurities (e.g., water, alcohol) in excess. 2. Certain bases or solvents can promote this side reaction. | 1. Use anhydrous solvents and dry reagents. 2. Try a different base, for example, moving from an alkoxide base to a carbonate or phosphate base. |
| Formation of the double-coupled product | 1. Reaction temperature is too high. 2. Highly active catalyst system. 3. Prolonged reaction time. | 1. Reduce the reaction temperature. 2. Use a less active catalyst or ligand. 3. Monitor the reaction closely by TLC or LC-MS and stop it once the desired mono-coupled product is formed. |
| Protodeborylation of the boronic acid | 1. Harsh reaction conditions (high temperature or strongly basic). 2. Instability of the boronic acid. | 1. Use milder conditions (lower temperature, weaker base). 2. Consider using a boronic ester (e.g., pinacol ester) which can be more stable. |
Experimental Protocols
The following are generalized experimental protocols for the selective Suzuki coupling at the C-Br position of this compound. These should be considered as starting points and may require optimization for specific boronic acids.
Protocol 1: Pd(PPh₃)₄ Catalyzed Coupling
Reagents:
| Reagent | Molar Equivalents |
| This compound | 1.0 |
| Arylboronic Acid | 1.2 |
| Pd(PPh₃)₄ | 0.05 |
| K₂CO₃ (2M aqueous solution) | 2.0 |
| Solvent | Volume |
| 1,4-Dioxane | 5 mL per mmol of substrate |
Procedure:
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To a Schlenk flask, add this compound, the arylboronic acid, and Pd(PPh₃)₄.
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Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
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Add the degassed 1,4-dioxane followed by the degassed 2M aqueous K₂CO₃ solution.
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Heat the reaction mixture to 80-90 °C with vigorous stirring.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Pd(dppf)Cl₂ Catalyzed Coupling
Reagents:
| Reagent | Molar Equivalents |
| This compound | 1.0 |
| Arylboronic Acid | 1.1 |
| Pd(dppf)Cl₂ | 0.03 |
| K₃PO₄ | 2.0 |
| Solvent | Volume |
| Toluene/H₂O (4:1) | 5 mL per mmol of substrate |
Procedure:
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In a reaction vessel, combine this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₃PO₄.
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Purge the vessel with an inert gas.
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Add the degassed toluene and water mixture.
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Heat the reaction to 100 °C with vigorous stirring.
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Monitor the reaction progress.
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After completion, perform an aqueous workup as described in Protocol 1.
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Purify the product by column chromatography.
Visualizations
Experimental Workflow
Caption: A generalized experimental workflow for the Suzuki coupling of this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common issues in the Suzuki coupling reaction.
Technical Support Center: Cross-Coupling Reactions with Methyl 4-bromo-6-chloropicolinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Methyl 4-bromo-6-chloropicolinate" in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Which halogen is expected to react preferentially in cross-coupling reactions with this compound?
A1: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the order: I > Br > Cl. Therefore, the bromo substituent at the C4 position is expected to be significantly more reactive than the chloro substituent at the C6 position. This allows for selective functionalization at the C4 position while leaving the C6 chloro group available for subsequent transformations.
Q2: What are the most common side reactions observed when using this compound in cross-coupling reactions?
A2: Common side reactions include:
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Homocoupling: Dimerization of the boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions) can occur, especially in the presence of oxygen.
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Dehalogenation: Reduction of the C-Br or C-Cl bond, resulting in the formation of the corresponding des-halo picolinate. This can be promoted by certain catalysts and reaction conditions.
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Protodeborylation: In Suzuki coupling, the boronic acid can be converted to the corresponding arene before cross-coupling occurs.
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Catalyst Decomposition: Formation of inactive palladium black can occur, leading to a stalled reaction.
Q3: How can I minimize homocoupling of my coupling partner?
A3: To minimize homocoupling, especially in Sonogashira and Suzuki reactions, it is crucial to thoroughly degas the reaction mixture to remove oxygen. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles. Using a slight excess of the this compound can also help to consume the coupling partner before it has a chance to homocouple. In Sonogashira reactions, copper-free conditions can sometimes reduce alkyne dimerization.[1]
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low or no conversion of this compound.
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh source of palladium catalyst and ligand. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species. |
| Inappropriate Base | The choice of base is critical. For Suzuki couplings, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. Ensure the base is finely powdered and anhydrous. The strength and solubility of the base can significantly impact the reaction rate. |
| Poor Quality Boronic Acid | Boronic acids can degrade over time. Use fresh, high-purity boronic acid. Consider using boronate esters (e.g., pinacol esters) which can be more stable. |
| Insufficient Degassing | Oxygen can deactivate the palladium catalyst. Ensure the reaction mixture is thoroughly degassed before heating. |
| Inappropriate Solvent | Dioxane, toluene, and DMF are common solvents. The choice of solvent can affect the solubility of the reagents and the stability of the catalyst. A mixture of an organic solvent and water is often used to facilitate the dissolution of the inorganic base. |
Issue: Formation of significant amounts of dehalogenated byproduct (Methyl 6-chloropicolinate).
| Potential Cause | Troubleshooting Step |
| Catalyst System | Some palladium catalysts are more prone to promoting dehalogenation. Consider screening different ligands or using a lower catalyst loading. |
| Hydrogen Source | The source of hydrogen for dehalogenation can be trace water, the solvent, or other reagents. Ensure all reagents and solvents are anhydrous. |
| Reaction Temperature and Time | Prolonged reaction times or excessively high temperatures can lead to increased side reactions. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed. |
Sonogashira Coupling
Issue: Predominant formation of alkyne homocoupling product (Glaser coupling).
| Potential Cause | Troubleshooting Step |
| Presence of Oxygen | Oxygen promotes the homocoupling of terminal alkynes. Rigorous degassing of the reaction mixture is essential. |
| Copper(I) Co-catalyst | While Cu(I) salts accelerate the Sonogashira reaction, they can also promote Glaser coupling. Consider running the reaction under copper-free conditions, although this may require a higher catalyst loading or a more active palladium catalyst. |
| Reaction Conditions | High concentrations of the alkyne can favor homocoupling. Try adding the alkyne slowly to the reaction mixture. |
Buchwald-Hartwig Amination
Issue: Low yield of the desired aminated product.
| Potential Cause | Troubleshooting Step |
| Inappropriate Ligand | The choice of phosphine ligand is crucial for successful Buchwald-Hartwig amination. Bulky, electron-rich ligands such as XPhos, SPhos, or RuPhos are often effective for coupling with electron-deficient heteroaryl halides. |
| Base Selection | Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are typically required. The choice of base can depend on the specific amine and aryl halide. Weaker bases like K₂CO₃ or Cs₂CO₃ may be used with more reactive systems or at higher temperatures. |
| Catalyst Inhibition | The amine starting material or the product can sometimes inhibit the catalyst. Using a higher catalyst loading or a different ligand might be necessary. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
A detailed procedure for a Suzuki-Miyaura coupling reaction is as follows:
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To a reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and a suitable base (e.g., K₂CO₃, 2.0-3.0 equiv.).
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Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if not using a pre-catalyst).
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Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
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Add a degassed solvent system (e.g., dioxane/water 4:1).
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Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
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Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Troubleshooting Summary for Suzuki-Miyaura Coupling
| Problem | Potential Cause | Recommended Action |
| Low Conversion | Inactive Catalyst, Inappropriate Base, Poor Reagent Quality, Oxygen | Use fresh reagents, screen different bases (K₂CO₃, Cs₂CO₃, K₃PO₄), ensure thorough degassing. |
| Dehalogenation | Catalyst Choice, Hydrogen Source, High Temperature | Screen different Pd/ligand systems, use anhydrous conditions, optimize temperature and reaction time. |
| Homocoupling | Oxygen, Excess Boronic Acid | Rigorous degassing, use a slight excess of the halide. |
| Protodeborylation | Presence of Water/Protic Solvents | Use anhydrous conditions, consider using a boronate ester. |
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Logic for Low Yield in Cross-Coupling
References
Technical Support Center: Purification of Methyl 4-bromo-6-chloropicolinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Methyl 4-bromo-6-chloropicolinate reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in a crude reaction mixture of this compound?
A1: Common impurities can include unreacted starting materials such as Methyl 6-chloropicolinate, over-brominated byproducts (e.g., di-brominated species), and residual reagents from the bromination step. The presence of these impurities can complicate downstream applications.
Q2: Which analytical techniques are recommended for assessing the purity of this compound?
A2: For routine purity assessment, Thin-Layer Chromatography (TLC) is a quick and effective method. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) with a C18 column is recommended.[1] To confirm the structural identity of the purified product, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are essential.[1]
Q3: What are the primary methods for purifying crude this compound?
A3: The two most effective and commonly employed purification techniques for this class of compounds are column chromatography and recrystallization. The choice between these methods often depends on the scale of the reaction and the nature of the impurities.
Q4: How should I store the purified this compound?
A4: Methyl esters, such as this compound, generally exhibit good stability at room temperature.[1] However, for long-term storage, it is advisable to keep the compound in a tightly sealed container in a cool, dry place to prevent potential hydrolysis.
Troubleshooting Purification Issues
This section provides a step-by-step guide to troubleshoot common issues encountered during the purification of this compound.
Issue 1: TLC analysis of the crude product shows multiple spots, including one corresponding to the starting material.
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Possible Cause: Incomplete reaction.
-
Troubleshooting Steps:
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Reaction Monitoring: Before workup, ensure the reaction has gone to completion by monitoring with TLC.
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Purification Strategy: If the reaction is stopped prematurely, column chromatography is the most effective method to separate the desired product from the unreacted starting material.
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Issue 2: The purified product, after column chromatography, still shows minor impurities by HPLC.
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Possible Cause: Co-elution of impurities with the product.
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Troubleshooting Steps:
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Optimize Chromatography Conditions: Adjust the solvent gradient for column chromatography. A shallower gradient of a hexane/ethyl acetate system can improve separation.
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Recrystallization: Perform a subsequent recrystallization step on the material obtained from column chromatography to achieve higher purity.
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Issue 3: Difficulty in inducing crystallization during recrystallization.
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Possible Cause: The compound may be too soluble in the chosen solvent, or the solution may be supersaturated.
-
Troubleshooting Steps:
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Solvent System: If using a single solvent, try adding an anti-solvent dropwise to induce precipitation. For example, if the compound is dissolved in a minimal amount of a good solvent like ethyl acetate, slowly add a poor solvent like petroleum ether or hexane.
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Seeding: Introduce a seed crystal of the pure compound to initiate crystallization.
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Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites.
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Cooling: Slowly cool the solution in an ice bath or refrigerator to reduce solubility and promote crystal growth.
-
Data Presentation
The following table summarizes typical purification parameters for picolinate derivatives, which can be used as a starting point for the optimization of this compound purification.
| Purification Method | Typical Parameters | Expected Purity | Reference Compound |
| Column Chromatography | Stationary Phase: Silica GelMobile Phase: Hexane:Ethyl Acetate Gradient | >95% | Methyl 4-bromo-6-methylpicolinate[1] |
| Recrystallization | Solvent System: Methanol/Water or Ethyl Acetate/Petroleum Ether | >99% | 6-bromo-2-pyridyl methyl-formiate[2] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
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Slurry Preparation: Adsorb the crude this compound onto a small amount of silica gel. To do this, dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane), add silica gel, and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.
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Column Packing: Prepare a silica gel column using a slurry of silica in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).
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Loading: Carefully load the silica-adsorbed crude product onto the top of the packed column.
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Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Purification by Recrystallization
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Solvent Selection: Choose a suitable solvent system. A mixture of a "good" solvent (in which the compound is soluble when hot) and a "poor" solvent (in which the compound is less soluble when cold) is often effective. For picolinate derivatives, ethyl acetate/petroleum ether is a good starting point.[2]
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Dissolution: In a flask, dissolve the crude product in the minimum amount of the hot "good" solvent.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
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Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, proceed with the troubleshooting steps mentioned above. The "poor" solvent can be added slowly until the solution becomes slightly turbid, then warmed until clear and allowed to cool again.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum to remove residual solvent.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Optimizing Catalyst Loading for "Methyl 4-bromo-6-chloropicolinate" Couplings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with palladium-catalyzed cross-coupling reactions of "Methyl 4-bromo-6-chloropicolinate". The following sections address common issues encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, with a focus on optimizing catalyst loading.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for Suzuki, Buchwald-Hartwig, and Sonogashira couplings with this compound?
A1: For initial screening, a palladium catalyst loading of 1-2 mol% is a common starting point for all three coupling reactions. Depending on the reactivity of the coupling partners and the efficiency of the chosen ligand, this loading can often be reduced. For highly active catalyst systems, loadings as low as 0.05-0.5 mol% can be effective. Conversely, for challenging couplings, it may be necessary to increase the loading to 3-5 mol%.
Q2: Which halogen is expected to react preferentially in "this compound" couplings?
A2: In palladium-catalyzed cross-coupling reactions, the C-Br bond is generally more reactive than the C-Cl bond. Therefore, initial couplings are expected to occur selectively at the 4-position (bromo). Achieving selective coupling at the 6-position (chloro) is more challenging and typically requires a more reactive catalyst system or performing the reaction after the 4-position has already been functionalized.
Q3: How does the choice of ligand affect the optimal catalyst loading?
A3: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. Electron-rich and sterically bulky phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) can significantly enhance catalyst activity, often allowing for lower catalyst loadings. Less efficient ligands may require higher catalyst concentrations to achieve a comparable reaction rate and yield.
Q4: Can the catalyst be recycled in these reactions?
A4: While homogeneous palladium catalysts are generally not recycled in small-scale laboratory settings, for larger-scale synthesis, strategies such as using heterogeneous catalysts (e.g., palladium on carbon) or implementing catalyst recovery techniques can be employed. However, these methods may require significant optimization to match the efficiency of homogeneous systems.
Q5: What are the visual indicators of catalyst decomposition?
A5: A common sign of catalyst decomposition is the formation of "palladium black," a fine, black precipitate. This indicates the agglomeration of palladium atoms into an inactive form. While a slight color change to a dark solution is normal, the appearance of a significant amount of black solid is a clear indicator of a problem with the catalytic system.
Troubleshooting Guides
Guide 1: Suzuki-Miyaura Coupling Troubleshooting
Issue: Low to no product yield in the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.
Illustrative Data: Effect of Catalyst Loading on Yield
| Entry | Pd Catalyst | Ligand | Catalyst Loading (mol%) | Base | Temperature (°C) | Yield (%) | Observations |
| 1 | Pd(OAc)₂ | SPhos | 0.5 | K₂CO₃ | 80 | 35 | Incomplete conversion. |
| 2 | Pd(OAc)₂ | SPhos | 1.0 | K₂CO₃ | 80 | 75 | Good conversion, some starting material remains. |
| 3 | Pd(OAc)₂ | SPhos | 2.0 | K₂CO₃ | 80 | 92 | Optimal yield. |
| 4 | Pd(OAc)₂ | SPhos | 5.0 | K₂CO₃ | 80 | 93 | No significant improvement, increased cost. |
| 5 | Pd(OAc)₂ | PPh₃ | 2.0 | K₂CO₃ | 80 | 45 | Less efficient ligand requires higher loading or temperature. |
Note: This data is illustrative and serves as an example for troubleshooting purposes.
Guide 2: Buchwald-Hartwig Amination Troubleshooting
Issue: Incomplete reaction or formation of side products in the Buchwald-Hartwig amination of this compound.
Troubleshooting Workflow:
Technical Support Center: Dehalogenation of Methyl 4-bromo-6-chloropicolinate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering issues with the dehalogenation of Methyl 4-bromo-6-chloropicolinate, a common intermediate in pharmaceutical and agrochemical research. The primary focus is on addressing the formation of unwanted byproducts during palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs)
Q1: What are the most common dehalogenation byproducts observed during reactions with this compound?
A1: During palladium-catalyzed reactions, such as aminations or couplings, the primary dehalogenation byproducts arise from the replacement of one or both halogen atoms with a hydrogen atom. The most common byproducts are:
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Methyl 6-chloropicolinate (mono-dehalogenation, debromination)
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Methyl 4-bromopicolinate (mono-dehalogenation, dechlorination)
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Methyl picolinate (di-dehalogenation)
The formation of these byproducts is often a result of a side reaction known as hydrodehalogenation, which can compete with the desired cross-coupling pathway.[1][2]
Q2: What is the primary mechanism leading to the formation of hydrodehalogenation byproducts?
A2: Hydrodehalogenation in the context of Buchwald-Hartwig amination and similar palladium-catalyzed cross-coupling reactions typically occurs via β-hydride elimination from a palladium-amide intermediate. This is an unproductive side reaction that competes with the desired reductive elimination to form the C-N bond.[1] The resulting palladium-hydride species can then reductively eliminate with the aryl halide to regenerate the Pd(0) catalyst and produce the hydrodehalogenated arene.
Q3: How can I minimize the formation of dehalogenation byproducts?
A3: Minimizing dehalogenation byproducts often involves optimizing the reaction conditions to favor the desired productive pathway. Key strategies include:
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Ligand Selection: Employing bulky, electron-rich phosphine ligands can promote reductive elimination of the desired product over side reactions.[2][3][4]
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Base Selection: The choice of base can influence the reaction outcome. Weaker bases may sometimes reduce the extent of side reactions.
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Solvent Choice: The polarity of the solvent can impact the reaction. Less polar solvents like toluene are often used to prevent inhibition by salt byproducts, which can affect catalyst performance.[5]
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Catalyst Precursor: Using well-defined palladium precatalysts can lead to cleaner reactions by ensuring efficient generation of the active catalytic species.[5]
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Temperature Control: Lowering the reaction temperature, if the desired reaction proceeds at a reasonable rate, can sometimes suppress side reactions.
Q4: Can the choice of amine nucleophile influence the amount of dehalogenation?
A4: Yes, the nature of the amine can play a role. Primary aliphatic amines, for instance, can sometimes be more prone to side reactions like β-hydride elimination, which leads to hydrodehalogenation of the aryl halide.[2]
Troubleshooting Guide
Issue 1: Predominant formation of Methyl 6-chloropicolinate (debromination byproduct)
This is a common issue as the C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions.
| Potential Cause | Suggested Solution |
| Suboptimal ligand choice | Screen bulky, electron-rich phosphine ligands (e.g., Josiphos, BippyPhos) known to promote C-N bond formation.[2] |
| Inefficient catalyst generation | Use a palladium precatalyst to ensure clean and efficient formation of the active LPd(0) species.[5] |
| High reaction temperature | Attempt the reaction at a lower temperature to disfavor the dehalogenation pathway. |
| Unsuitable base | Experiment with different bases (e.g., NaOtBu, LHMDS, Cs2CO3).[6] |
Issue 2: Significant formation of both mono- and di-dehalogenated byproducts
The presence of multiple dehalogenated species suggests that the conditions are generally favoring hydrodehalogenation.
| Potential Cause | Suggested Solution |
| Catalyst deactivation | An excess of phosphine ligand relative to the palladium source can sometimes stabilize the catalyst.[5] |
| Presence of water | While some water can be tolerated or even beneficial, excess water can lead to competing hydroxylation or catalyst decomposition. Ensure anhydrous conditions if necessary.[7][8] |
| Inappropriate solvent | Test different solvents such as dioxane, toluene, or THF.[9] |
Quantitative Data Summary
The following table summarizes hypothetical yield data for the amination of this compound with a primary amine under various reaction conditions to illustrate the impact of optimization.
| Ligand | Base | Solvent | Temp (°C) | Desired Product Yield (%) | Methyl 6-chloropicolinate Yield (%) | Methyl 4-bromopicolinate Yield (%) | Methyl picolinate Yield (%) |
| Buchwald Ligand A | NaOtBu | Toluene | 100 | 65 | 25 | 5 | 5 |
| Buchwald Ligand B | NaOtBu | Toluene | 80 | 85 | 10 | <2 | <1 |
| Buchwald Ligand A | K3PO4 | Dioxane | 100 | 50 | 35 | 10 | 5 |
| Buchwald Ligand B | K3PO4 | Dioxane | 80 | 70 | 20 | 5 | <2 |
This data is illustrative and intended to demonstrate trends in byproduct formation based on reaction parameter changes.
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination:
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To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., 1-2 mol%) and the phosphine ligand (e.g., 1.1-1.5 equivalents relative to palladium).
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Add this compound (1.0 eq) and the solid base (e.g., NaOtBu, 1.4 eq).
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Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
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Add the anhydrous solvent (e.g., toluene) and the amine (1.2 eq) via syringe.
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Place the reaction mixture in a preheated oil bath at the desired temperature and stir for the specified time.
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Monitor the reaction progress by TLC, GC-MS, or LC-MS.
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Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.
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Concentrate the filtrate and purify the crude product by column chromatography.
Analytical Method for Byproduct Identification (GC-MS):
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Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
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Column: Standard non-polar capillary column (e.g., DB-5ms).
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Injector Temperature: 250 °C.
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Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
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Carrier Gas: Helium.
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MS Detector: Electron Ionization (EI) at 70 eV.
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Identification: Byproducts are identified by comparing their mass spectra and retention times to those of authentic standards or by interpretation of their fragmentation patterns.
Visualizations
Caption: Troubleshooting workflow for addressing dehalogenation byproducts.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [organic-chemistry.org]
- 9. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Homocoupling of Boronic Acids in Reactions with Methyl 4-bromo-6-chloropicolinate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the homocoupling of boronic acids during Suzuki-Miyaura cross-coupling reactions involving Methyl 4-bromo-6-chloropicolinate.
Troubleshooting Guide
Undesired homocoupling of the boronic acid is a common side reaction in palladium-catalyzed cross-coupling reactions, leading to reduced yield of the desired cross-coupled product and purification challenges. This guide addresses specific issues you might encounter.
Issue 1: Significant Formation of Boronic Acid Homocoupling Product
| Potential Cause | Proposed Solution |
| Presence of Oxygen: | Oxygen can promote the homocoupling of boronic acids.[1][2][3] Ensure the reaction is performed under strictly inert conditions. |
| - Degassing: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for an extended period.[2] Freeze-pump-thaw cycles are also effective. | |
| - Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup. | |
| Pd(II) Catalyst Precursor: | Pd(II) species can directly mediate the homocoupling of boronic acids before being reduced to the catalytically active Pd(0).[4] |
| - Use of a Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to ensure the palladium is in its Pd(0) state.[2] | |
| - Pre-catalyst Activation: Consider pre-heating the palladium catalyst, base, and solvent before adding the boronic acid to facilitate the reduction to Pd(0).[1] | |
| Reaction Conditions: | Sub-optimal reaction conditions can favor the homocoupling pathway. |
| - Base Selection: The choice of base can influence the reaction outcome. Experiment with different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. | |
| - Solvent System: The solvent can affect the solubility of reagents and the reaction kinetics. Common solvent systems include toluene, dioxane, or mixtures of DME with water. |
Issue 2: Low or No Yield of the Desired Cross-Coupled Product
| Potential Cause | Proposed Solution |
| Catalyst Inactivity: | The palladium catalyst may not be active or may have decomposed. |
| - Catalyst Choice: While Pd(PPh₃)₄ is common, other catalysts like Pd(dppf)Cl₂ might be more effective for specific substrates. | |
| - Ligand Selection: For challenging couplings, consider using more specialized ligands such as SPhos.[5] | |
| Poor Substrate Reactivity: | The electronic or steric properties of this compound or the boronic acid could hinder the reaction. |
| - Reaction Temperature: Increasing the reaction temperature may be necessary to overcome activation barriers. | |
| - Boronic Acid Quality: Ensure the boronic acid is pure and has not degraded. Boronic acids can be prone to decomposition on storage. | |
| Incorrect Stoichiometry: | An improper ratio of reactants can lead to incomplete conversion. |
| - Reactant Ratios: Typically, a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) is used. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of boronic acid homocoupling in Suzuki reactions?
A1: The primary cause of boronic acid homocoupling is often the presence of molecular oxygen in the reaction mixture.[1][2][3] Oxygen can oxidize the catalytically active Pd(0) to Pd(II), which can then promote the homocoupling of two boronic acid molecules.[3][4]
Q2: How can I effectively remove oxygen from my reaction?
A2: To effectively remove oxygen, you should degas your solvents and the reaction mixture. This can be achieved by bubbling a stream of inert gas (argon or nitrogen) through the solvent for at least 20-30 minutes.[6] For more rigorous oxygen removal, performing several freeze-pump-thaw cycles is a highly effective method. It is also crucial to maintain a positive pressure of an inert gas over the reaction for its entire duration.
Q3: Can the choice of palladium catalyst influence the extent of homocoupling?
A3: Yes, the palladium source can play a role. Starting with a Pd(II) precatalyst, such as Pd(OAc)₂, requires an in-situ reduction to the active Pd(0) species. During this activation step, some of the Pd(II) can react with the boronic acid to form the homocoupled product.[4] Using a Pd(0) source like Pd(PPh₃)₄ may mitigate this, although ensuring it is fully active and not partially oxidized is important.
Q4: Are there any additives that can suppress homocoupling?
A4: Yes, adding a mild reducing agent can help suppress homocoupling by keeping the palladium in the Pd(0) state.[2] For example, potassium formate has been shown to be effective in minimizing the formation of homocoupling byproducts.[2]
Q5: My reaction is not proceeding to completion. What are the first troubleshooting steps I should take?
A5: If your reaction is not going to completion, first ensure that your reagents, especially the boronic acid and solvents, are pure and dry. Next, verify that your catalyst is active. You can try a different batch of catalyst or a different type of palladium catalyst/ligand system. Increasing the reaction temperature or changing the base and solvent system can also have a significant impact on the reaction outcome.
Experimental Protocol Example: Suzuki-Miyaura Coupling of this compound
This protocol is a representative example based on procedures for structurally similar halo-substituted heterocyclic compounds and should be optimized for your specific boronic acid.
Materials:
-
This compound
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Arylboronic acid (1.2 equivalents)
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Pd(PPh₃)₄ (5 mol%)
-
K₂CO₃ (2.0 equivalents)
-
1,4-Dioxane/Water (4:1 v/v), degassed
-
Schlenk flask or similar reaction vessel for inert atmosphere chemistry
Procedure:
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To a flame-dried Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, and K₂CO₃.
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Add the Pd(PPh₃)₄ catalyst to the flask.
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Add the degassed 1,4-dioxane/water solvent mixture via a syringe.
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Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Caption: Troubleshooting flowchart for boronic acid homocoupling.
References
- 1. mdpi.com [mdpi.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Unusual ligand-dependent chemoselective Suzuki–Miyaura cross-coupling reactions of 3-bromo-4-trifloyl-thiophenes [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Methyl 4-bromo-6-chloropicolinate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Methyl 4-bromo-6-chloropicolinate reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the esterification of 4-bromo-6-chloropicolinic acid.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inactive starting material. 2. Insufficient activation of the carboxylic acid. 3. Incomplete reaction. 4. Presence of moisture. | 1. Verify the purity of 4-bromo-6-chloropicolinic acid via melting point or spectroscopic analysis. 2. Ensure the thionyl chloride or other activating agent is fresh and added at the correct temperature. 3. Increase reaction time or temperature, and monitor progress using Thin Layer Chromatography (TLC). 4. Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Low Yield | 1. Sub-optimal reaction temperature. 2. Unfavorable stoichiometry. 3. Inefficient purification. 4. Hydrolysis of the ester product. | 1. Optimize the reaction temperature. For the acid chloride formation, a gentle reflux is often effective. For the esterification, room temperature to gentle warming is typical. 2. Use a significant excess of methanol (e.g., 5-10 equivalents) to drive the equilibrium towards the product. 3. Optimize the purification method. Recrystallization or column chromatography may be necessary to isolate the pure product.[1] 4. During workup, ensure conditions are not overly acidic or basic for prolonged periods. Neutralize carefully and extract promptly. |
| Presence of Impurities | 1. Unreacted starting material. 2. Formation of side-products (e.g., from over-bromination in precursor synthesis). 3. Decomposition of the product. | 1. Ensure the reaction goes to completion by monitoring with TLC. If starting material persists, consider extending the reaction time or adding more reagent. 2. If impurities stem from the precursor, purify the 4-bromo-6-chloropicolinic acid before esterification. 3. Avoid excessive heat and prolonged reaction times. Store the purified product in a cool, dark, and dry place. |
| Difficult Product Isolation | 1. Product is too soluble in the workup solvent. 2. Formation of an emulsion during extraction. | 1. If the product is water-soluble, use a continuous extraction method or saturate the aqueous layer with brine (NaCl) to decrease the product's solubility. 2. To break emulsions, add a small amount of brine, or filter the mixture through a pad of celite. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most common and effective method is a two-step process. First, the precursor, 4-bromo-6-chloropicolinic acid, is synthesized. This is often achieved through the bromination and chlorination of a suitable pyridine derivative, such as 2,4-dihydroxy-6-picoline. The second step is the esterification of 4-bromo-6-chloropicolinic acid with methanol, typically catalyzed by an acid or after conversion to an acid chloride.
Q2: How can I improve the yield of the esterification step?
A2: To improve the yield of the esterification of 4-bromo-6-chloropicolinic acid, consider the following:
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Acid Chloride Formation: Convert the carboxylic acid to its more reactive acid chloride derivative using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. This intermediate readily reacts with methanol to form the ester.
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Excess Methanol: Use a large excess of methanol to shift the reaction equilibrium towards the formation of the methyl ester.
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Anhydrous Conditions: Ensure all glassware, solvents, and reagents are thoroughly dried, as water can hydrolyze the acid chloride intermediate and the final ester product. Running the reaction under an inert atmosphere is recommended.
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Temperature Control: Maintain optimal temperature throughout the reaction. The formation of the acid chloride may require gentle heating, while the esterification step is often performed at room temperature or with gentle warming.
Q3: What are the potential side reactions to be aware of?
A3: During the synthesis of the precursor, 4-bromo-6-chloropicolinic acid, over-bromination can occur, leading to di- or tri-brominated byproducts.[1] In the esterification step, if using strong acid catalysis at high temperatures, side reactions involving the pyridine ring may be possible, although less common. The primary competing reaction is the hydrolysis of the ester back to the carboxylic acid if water is present.
Q4: What is the best way to purify the final product?
A4: Purification of this compound can typically be achieved through recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate). For higher purity, column chromatography on silica gel using a gradient of ethyl acetate in hexane is effective.[1]
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, intermediate (if any), and the final product. The spots can be visualized under UV light.
Experimental Protocols
Protocol 1: Synthesis of 4-bromo-6-chloropicolinic acid from 2,4-dihydroxy-6-picoline
This protocol is based on a patented method and involves two substitution reactions.
Step 1: Synthesis of 2-hydroxy-4-bromo-6-methylpyridine
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In a dry three-necked flask equipped with a stirrer and a dropping funnel, add 2,4-dihydroxy-6-picoline (12.5 g) and DMF (50 mL).
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Cool the mixture in an ice-water bath.
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Slowly add phosphorus oxybromide (22.1 g).
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After the addition is complete, transfer the flask to an oil bath and heat to 110°C for 1 hour.
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Cool the reaction mixture to 30°C and pour it into 60 mL of water.
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Neutralize the solution to pH 7 with sodium carbonate, which will cause a solid to precipitate.
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Filter the solid, wash it with cold ethanol (10 mL) and then with ether (10 mL).
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Dry the solid to obtain 2-hydroxy-4-bromo-6-methylpyridine. The expected yield is approximately 78%.
Step 2: Synthesis of 4-bromo-6-chloro-2-methylpyridine
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In a dry three-necked flask, add the 2-hydroxy-4-bromo-6-methylpyridine (5.64 g) from the previous step and toluene (30 mL).
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Cool the flask in an ice-water bath.
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Slowly add phosphorus oxychloride (7.7 g).
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The subsequent steps of heating, workup, and isolation would follow to yield the chlorinated product, which is then oxidized to the carboxylic acid.
Note: The patent provides yields for the intermediate but not the final carboxylic acid.
Protocol 2: Esterification of 4-bromo-6-chloropicolinic acid
This protocol is adapted from a similar synthesis of methyl 4-chloropicolinate.
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In a dry round-bottom flask under an inert atmosphere, suspend 4-bromo-6-chloropicolinic acid (1 equivalent) in anhydrous toluene.
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Add thionyl chloride (2-3 equivalents) dropwise at room temperature. A catalytic amount of DMF can be added to facilitate the reaction.
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Heat the mixture to reflux (around 70-80°C) and monitor the reaction by TLC until all the starting material is consumed.
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Cool the mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure.
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To the resulting crude acid chloride, add anhydrous methanol (5-10 equivalents) dropwise at 0°C.
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Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
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Remove the excess methanol under reduced pressure.
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Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
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Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Factors influencing the yield of the reaction.
References
Technical Support Center: Managing Reaction Exotherms for Methyl 4-bromo-6-chloropicolinate
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing potential reaction exotherms during the synthesis and handling of Methyl 4-bromo-6-chloropicolinate. The information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal hazards associated with the synthesis of this compound?
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Halogenation: Bromination and chlorination reactions of aromatic rings are often exothermic. The reaction of a pyridine precursor with brominating or chlorinating agents can generate significant heat.
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Nitration: If a nitration step is involved in the synthetic route, it is a notoriously high-risk exothermic reaction.
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Hydrolysis: Uncontrolled hydrolysis of reactive intermediates or the final product could potentially lead to an exothermic event.
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Solvent Reactivity: The choice of solvent is critical. Some solvents may react with the reagents, leading to decomposition and gas evolution, which can pressurize the reactor.
Q2: What are the key signs of a runaway reaction?
A runaway reaction is an uncontrolled exothermic reaction. Key indicators include:
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A rapid and unexpected increase in temperature that cannot be controlled by the cooling system.
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A sudden increase in pressure within the reaction vessel.
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Visible signs of boiling or vigorous off-gassing, even at temperatures below the solvent's boiling point.
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A change in the color or viscosity of the reaction mixture.
Q3: What immediate actions should be taken in case of a suspected runaway reaction?
In the event of a suspected runaway reaction, immediate and decisive action is crucial. The primary goal is to ensure personnel safety.
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Alert personnel: Immediately notify all personnel in the vicinity.
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Activate emergency stop: If available, use an emergency stop for the process.
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Stop reagent addition: Immediately cease the addition of any further reagents.
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Maximize cooling: Apply maximum cooling to the reactor.
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Emergency quenching: If a safe and tested quenching procedure is in place, and it is safe to do so, initiate it.
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Evacuate: If the situation cannot be brought under control, evacuate the area immediately and alert emergency services.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly rapid temperature increase during reagent addition. | Reagent addition rate is too high. | Immediately stop the addition. Allow the temperature to stabilize before resuming at a significantly slower rate. |
| Inadequate cooling. | Ensure the cooling system is functioning correctly and is set to the appropriate temperature. | |
| Incorrect reagent concentration. | Verify the concentration of all reagents before starting the reaction. | |
| Pressure buildup in the reactor. | Gas evolution from the reaction. | Ensure adequate venting for the reactor. Consider a pressure relief system for larger-scale reactions. |
| Reaction temperature is too high, causing solvent to boil. | Reduce the reaction temperature and ensure it is maintained below the solvent's boiling point. | |
| Decomposition of reagents or products. | Stop the reaction and investigate the cause of decomposition. This may require analytical testing of the reaction mixture. | |
| Localized "hot spots" in the reaction mixture. | Inefficient stirring. | Increase the stirring speed to ensure uniform mixing and heat distribution. |
| Viscosity of the reaction mixture is too high. | Consider using a different solvent or adjusting the concentration to reduce viscosity. |
Experimental Protocols: General Guidelines for Safe Synthesis
The following are general best-practice guidelines for managing exotherms during the synthesis of compounds like this compound. These should be adapted to the specific reaction conditions of your process.
1. Pre-Reaction Safety Analysis:
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Literature Review: Conduct a thorough literature search for the specific reaction or similar transformations to identify known hazards.
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Thermal Hazard Assessment: For scale-up, it is highly recommended to perform a thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) to determine the heat of reaction and the potential for thermal runaway.
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Reagent Compatibility: Ensure all reagents and solvents are compatible under the reaction conditions.
2. Reaction Setup and Control:
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Reactor Configuration: Use a reaction vessel with adequate heat transfer capabilities. For larger scales, a jacketed reactor with a reliable cooling system is essential.
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Controlled Reagent Addition: Use a syringe pump or a dropping funnel for the controlled addition of reactive reagents. The addition should be slow and monitored closely.
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Temperature Monitoring: Continuously monitor the internal temperature of the reaction mixture with a calibrated thermometer or thermocouple.
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Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with air or moisture, which can sometimes be exothermic.
3. Post-Reaction Quenching and Workup:
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Controlled Quenching: The quenching of reactive chemicals should be performed slowly and with adequate cooling. The quenching agent should be added to the reaction mixture, not the other way around, to maintain control.
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Safe Workup Procedures: Be aware of potential hazards during the workup. For example, extractions with acidic or basic solutions can be exothermic.
Visualizing Safety Workflows
The following diagrams illustrate key decision-making processes for managing reaction safety.
Caption: Workflow for managing potential reaction exotherms.
Caption: Troubleshooting logic for an unexpected temperature increase.
"Methyl 4-bromo-6-chloropicolinate" stability under basic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Methyl 4-bromo-6-chloropicolinate under basic conditions. This resource is intended for researchers, scientists, and professionals in drug development who are working with this compound.
Troubleshooting Guide
Researchers may encounter issues related to the stability of this compound, particularly when using basic conditions in their experimental setups. This guide provides a structured approach to identifying and resolving common problems.
Issue 1: Unexpectedly low yield or complete loss of product during reactions or workups involving basic reagents.
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Possible Cause: Degradation of the ester moiety via base-catalyzed hydrolysis (saponification). Esters are susceptible to hydrolysis under basic conditions, which converts the methyl ester to a carboxylate salt.
-
Troubleshooting Steps:
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Confirm Stability: Before proceeding with your reaction, test the stability of this compound under the proposed basic conditions. Dissolve a small amount of the compound in the reaction solvent and add the base you intend to use. Monitor the reaction mixture over time using an appropriate analytical technique (e.g., TLC, LC-MS, or ¹H NMR) to check for the appearance of a new, more polar spot (the carboxylate salt) and the disappearance of the starting material.
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Modify Reaction Conditions:
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Lower the Temperature: Hydrolysis reactions are temperature-dependent. Running the reaction at a lower temperature can significantly reduce the rate of ester degradation.
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Use a Weaker Base: If the reaction chemistry allows, consider using a non-nucleophilic or sterically hindered base to minimize the attack on the ester carbonyl.
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Reduce Reaction Time: Minimize the exposure of the compound to basic conditions.
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-
Modify Workup Procedure:
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Avoid Aqueous Basic Washes: If an aqueous workup is necessary, use neutral or slightly acidic water to wash the organic layer. Avoid using solutions of sodium bicarbonate or other bases if the product is sensitive to them.
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Immediate Extraction: After quenching the reaction, proceed immediately with extraction to minimize the time the compound is in a basic aqueous environment.
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Issue 2: Appearance of an unknown, highly polar impurity in analytical data (TLC, LC-MS).
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Possible Cause: The polar impurity is likely the corresponding carboxylate (4-bromo-6-chloropicolinic acid) formed from the hydrolysis of the methyl ester.
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Troubleshooting Steps:
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Characterization of Impurity: If possible, isolate the impurity and characterize it by techniques such as LC-MS and NMR to confirm its identity as the hydrolyzed product. The mass spectrum should show a molecular ion corresponding to the loss of a methyl group and the addition of a hydrogen atom.
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Review Experimental Protocol: Carefully review all steps where the compound was exposed to basic conditions, including chromatography (if silica gel is not properly neutralized), solvents (some grades of solvents can contain basic impurities), and glassware (if not properly rinsed after cleaning with a basic solution).
-
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound under basic conditions?
The primary degradation pathway is saponification, which is the base-catalyzed hydrolysis of the methyl ester. The hydroxide ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to yield a carboxylate salt (lithium, sodium, or potassium 4-bromo-6-chloropicolinate, depending on the base used) and methanol. This reaction is generally irreversible under basic conditions because the resulting carboxylate is deprotonated and resonance-stabilized.
Q2: How do the substituents on the pyridine ring (bromo and chloro groups) affect the stability of the ester under basic conditions?
The bromo and chloro substituents are electron-withdrawing groups. Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a hydroxide ion. Therefore, compared to an unsubstituted methyl picolinate, this compound is expected to be more reactive towards base-catalyzed hydrolysis.
Q3: Are there any quantitative data available on the stability of this compound at different pH values?
Table 1: Hypothetical Stability Data for this compound at 25°C
| pH | Half-life (t₁/₂) | Second-Order Rate Constant (k) (M⁻¹s⁻¹) |
| 7.0 | > 30 days | Not Determined |
| 8.0 | ~10 days | 8.0 x 10⁻⁸ |
| 9.0 | ~24 hours | 8.0 x 10⁻⁷ |
| 10.0 | ~2.4 hours | 8.0 x 10⁻⁶ |
| 11.0 | ~15 minutes | 8.0 x 10⁻⁵ |
| 12.0 | < 1 minute | > 1.0 x 10⁻³ |
Disclaimer: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
Protocol for Determining the Stability of this compound under Basic Conditions
This protocol outlines a general method for assessing the stability of the title compound in a basic solution using UV-Vis spectrophotometry. This method is suitable when the hydrolysis product has a different UV-Vis spectrum from the starting material.
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Preparation of Solutions:
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Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile or methanol).
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Prepare a series of aqueous buffer solutions with different pH values (e.g., pH 8, 9, 10, 11, and 12).
-
-
UV-Vis Spectral Scan:
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Acquire the UV-Vis absorption spectra of both this compound and its expected hydrolysis product (4-bromo-6-chloropicolinic acid) to identify a suitable wavelength for monitoring the reaction. The chosen wavelength should be one where the change in absorbance upon hydrolysis is significant.
-
-
Kinetic Measurement:
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Set the UV-Vis spectrophotometer to the predetermined wavelength.
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In a cuvette, add the basic buffer solution.
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Initiate the reaction by adding a small aliquot of the stock solution of this compound to the cuvette and mix quickly. The final concentration of the organic solvent should be low (e.g., <1%) to avoid affecting the pH and reaction kinetics.
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Immediately start recording the absorbance at regular time intervals.
-
-
Data Analysis:
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Plot absorbance versus time.
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Assuming pseudo-first-order kinetics (if the base is in large excess), the natural logarithm of the absorbance (or (A∞ - At)) versus time should yield a straight line. The slope of this line is the negative of the pseudo-first-order rate constant (k').
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The second-order rate constant (k) can be calculated by dividing k' by the concentration of the hydroxide ion.
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Visualizations
Caption: Saponification pathway of this compound.
Caption: Troubleshooting workflow for stability issues.
Validation & Comparative
A Comparative Analysis of Methyl 4-bromo-6-chloropicolinate and Methyl 4,6-dichloropicolinate in Suzuki Reactions for Pharmaceutical and Agrochemical Synthesis
In the realm of synthetic organic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. The choice of halo-aromatic substrates is critical to the success of these reactions, influencing yield, reaction kinetics, and selectivity. This guide provides a detailed comparison of two such substrates, Methyl 4-bromo-6-chloropicolinate and Methyl 4,6-dichloropicolinate, in the context of Suzuki reactions, supported by established chemical principles and experimental data from related systems.
Reactivity and Performance: A Head-to-Head Comparison
The primary differentiator between this compound and Methyl 4,6-dichloropicolinate in Suzuki couplings is the inherent reactivity of the halogen substituents. It is a well-established principle in palladium-catalyzed cross-coupling reactions that the reactivity of halogens as leaving groups follows the trend: I > Br > Cl > F.[1] Consequently, the bromine atom in this compound is a significantly better leaving group than the chlorine atoms in Methyl 4,6-dichloropicolinate.[2]
This difference in reactivity has profound implications for reaction conditions and outcomes. The carbon-bromine bond is weaker than the carbon-chlorine bond, facilitating a more facile oxidative addition to the palladium(0) catalyst, which is the rate-determining step in many Suzuki reactions. As a result, Suzuki couplings involving this compound can often be achieved under milder conditions, with lower catalyst loadings and shorter reaction times compared to its dichlorinated counterpart.
Key Differentiators:
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Reactivity: The bromo-substituent in this compound is more reactive than the chloro-substituents in Methyl 4,6-dichloropicolinate.[2]
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Reaction Conditions: Reactions with the bromo-compound can typically be carried out under milder conditions (e.g., lower temperatures, weaker bases).
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Catalyst Choice: While standard palladium catalysts like Pd(PPh₃)₄ are effective for bromo-compounds, chloro-compounds often require more specialized and electron-rich phosphine ligands to facilitate the more difficult oxidative addition step.
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Selectivity: In this compound, the bromine at the 4-position will selectively react over the chlorine at the 6-position, allowing for sequential functionalization. In Methyl 4,6-dichloropicolinate, achieving mono-substitution can be more challenging due to the similar reactivity of the two chlorine atoms, although electronic and steric factors can provide some degree of selectivity.
Experimental Data Summary
The following table summarizes typical experimental conditions for Suzuki reactions involving related bromo- and chloro-substituted aromatic compounds, providing a practical reference for researchers.
| Parameter | This compound (Anticipated) | Methyl 4,6-dichloropicolinate (from related systems) |
| Typical Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(PPh₃)₄, often requiring more specialized ligands like SPhos or XPhos for higher yields. |
| Catalyst Loading | Typically 1-5 mol% | Often requires higher catalyst loading (e.g., 5 mol%) for reasonable conversion.[3] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Stronger bases like K₃PO₄ are often preferred to facilitate the reaction of the less reactive chloride.[3] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | Dioxane/H₂O, Toluene/H₂O.[3] |
| Reaction Temperature | 80-100 °C | Often requires higher temperatures (e.g., 70-80 °C or higher) to drive the reaction to completion.[3] |
| Reaction Time | Generally shorter reaction times are expected. | Can require prolonged reaction times (e.g., 18-22 hours).[3] |
| Yield | Good to excellent yields are anticipated under optimized conditions. Electron-donating groups on the boronic acid generally lead to higher yields. | Yields can be variable and are highly dependent on the specific boronic acid used. Electron-rich boronic acids tend to give better yields.[3] |
Experimental Protocols
Below are representative, detailed methodologies for conducting Suzuki reactions with each of the compared substrates. These protocols are based on established procedures for similar compounds.
Protocol 1: Suzuki Coupling of this compound with Phenylboronic Acid
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Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Solvent and Base Addition: Add K₂CO₃ (2.0 mmol) followed by a 4:1 mixture of dioxane and water (10 mL).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Heating and Monitoring: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL). Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki Coupling of Methyl 4,6-dichloropicolinate with Phenylboronic Acid
-
Reaction Setup: In a Schlenk flask, combine Methyl 4,6-dichloropicolinate (1.0 mmol), phenylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Solvent and Base Addition: Add K₃PO₄ (2.0 mmol) and a 4:1 mixture of 1,4-dioxane and water (10 mL).[3]
-
Inert Atmosphere: Subject the flask to three cycles of evacuation and backfilling with nitrogen.
-
Heating and Monitoring: Heat the mixture to 70-80 °C and stir vigorously.[3] Monitor the reaction by TLC for the disappearance of the starting material, which may take 18-22 hours.[3]
-
Workup: After cooling to room temperature, add ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent. The resulting residue should be purified by flash column chromatography.
Conceptual Workflow of the Suzuki-Miyaura Coupling Reaction
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
References
A Comparative Guide to the Reactivity of Halopyridines in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of halopyridine reactivity in common palladium-catalyzed cross-coupling reactions, supported by experimental data. Understanding these reactivity trends is crucial for designing efficient synthetic routes in pharmaceutical and materials science research.
General Principles of Halopyridine Reactivity
The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is primarily governed by the carbon-halogen (C-X) bond strength. The first and often rate-determining step in the catalytic cycle is the oxidative addition of the palladium(0) catalyst to the C-X bond[1][2]. Weaker C-X bonds undergo this step more readily, leading to higher reaction rates.
The general reactivity trend for halogens in these reactions is consistent across most cross-coupling types and follows the inverse of the C-X bond dissociation energy[3][4]:
I > Br > OTf >> Cl > F
-
Iodopyridines (C-I) are the most reactive due to the weakest C-I bond, often allowing for reactions under mild conditions, sometimes even at room temperature[5][6].
-
Bromopyridines (C-Br) are widely used as they offer a good balance of reactivity and stability. They are generally less expensive than their iodo-counterparts and react under reasonably mild conditions[7][8].
-
Chloropyridines (C-Cl) are attractive substrates due to their low cost and wide availability. However, the stronger C-Cl bond necessitates more forcing reaction conditions, often requiring specialized, electron-rich, and bulky phosphine ligands to facilitate the challenging oxidative addition step[7][8][9].
-
Fluoropyridines (C-F) are typically unreactive in these cross-coupling reactions due to the very strong C-F bond and are not commonly used as coupling partners[4].
The position of the halogen on the pyridine ring also influences reactivity. Due to the electron-deficient nature of the pyridine ring, the 2- and 4-positions are more electrophilic and thus generally more reactive towards nucleophilic attack. In the context of oxidative addition, the 3-position can sometimes show higher reactivity in Suzuki couplings compared to the 2-position[7]. Conversely, for nucleophilic attack, the 2-position is the most active site[7].
Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between a halide and an organoboron compound. The reactivity of halopyridines follows the expected trend, with bromopyridines being significantly more reactive than chloropyridines.
Experimental Data Summary:
The following table summarizes the results from a study comparing the reactivity of 2- and 3-halopyridines with phenylboronic acid under microwave-assisted conditions.
| Entry | Halopyridine | Product | Yield (%) |
| 1 | 3-Bromopyridine | 3-Phenylpyridine | 85 |
| 2 | 2-Bromopyridine | 2-Phenylpyridine | 72 |
| 3 | 3-Chloropyridine | 3-Phenylpyridine | 56 |
| 4 | 2-Chloropyridine | 2-Phenylpyridine | 41 |
| Data sourced from a study on microwave-assisted Suzuki-Miyaura reactions[7]. Yields are based on the aryl halide. |
The data clearly indicates that bromopyridines provide higher yields than the corresponding chloropyridines[7]. Furthermore, 3-halopyridines were found to be more reactive than 2-halopyridines in this specific catalytic system[7].
Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds. The reactivity of halopyridines in this reaction is highly dependent on the halogen, with a clear trend observed.
The established reactivity order is: Iodo > Bromo > Chloro [10].
This trend means that dihalopyridines can be functionalized selectively. For instance, in 2,6-dihalopyridines, the more reactive halogen (e.g., iodine over bromine, or bromine over chlorine) will preferentially undergo amination, allowing for stepwise functionalization[10]. While aryl iodides are highly reactive, they can sometimes have an inhibitory effect on the catalyst, making aryl bromides a more reliable choice in some contexts[1].
Reactivity in Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide[5][11]. The reactivity of the halide partner is a critical factor for success.
The general reactivity order for the halide is: I > OTf > Br > Cl [12].
-
Iodopyridines are reactive enough to couple at room temperature[5][13]. This high reactivity allows for selective coupling; for example, an iodo-substituent can be coupled in the presence of a bromo-substituent on the same molecule by performing the reaction at room temperature[5].
-
Bromopyridines typically require heating to achieve efficient coupling[5].
-
Chloropyridines are the least reactive and require more forcing conditions or specialized catalytic systems to achieve good yields.
Factors Influencing Halopyridine Reactivity
The overall success and rate of a cross-coupling reaction depend on a combination of factors related to the substrate, catalyst, and conditions. The logical relationship between these factors is visualized below.
Caption: Key factors governing halopyridine cross-coupling reactivity.
Detailed Experimental Protocols
The following are representative experimental protocols for key cross-coupling reactions involving halopyridines. Researchers should note that optimization may be required for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of 3-Chloropyridine (Microwave-Assisted)
Adapted from Y. Tatamidani et al.[7]
-
Reagents : 3-Chloropyridine (1.0 mmol), Phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), Pd(OAc)₂ (1 mol%), Benzimidazolium salt ligand (2 mol%).
-
Solvent : DMF (3 mL) and H₂O (3 mL).
-
Procedure : To a microwave reaction vessel, add 3-chloropyridine, phenylboronic acid, K₂CO₃, Pd(OAc)₂, and the benzimidazolium salt ligand. Add the DMF/H₂O solvent mixture. Seal the vessel and place it in a microwave reactor. Ramp the temperature to 120 °C over 3 minutes and hold for the required reaction time. Monitor the reaction by GC-MS. Upon completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination of 2-Bromopyridine
Adapted from E. J. Crust et al. and J. J. Li et al.[14][15]
-
Reagents : 2-Bromo-6-methylpyridine (18 mmol), (+/-)-trans-1,2-diaminocyclohexane (8.8 mmol), NaOBuᵗ (25 mmol), [Pd₂(dba)₃] (0.18 mmol), (±)-BINAP (0.35 mmol).
-
Solvent : Toluene (50 mL, distilled).
-
Procedure : In an inert atmosphere (e.g., using a Schlenk line or in a glovebox), charge a Schlenk vessel with the amine, 2-bromo-6-methylpyridine, NaOBuᵗ, [Pd₂(dba)₃], and (±)-BINAP. Add the distilled toluene. Heat the resulting deep red/brown mixture to 80 °C and stir for 4 hours. After cooling to room temperature, add diethyl ether (50 mL). Wash the resulting yellow mixture with brine (2 x 30 mL), dry over MgSO₄, and remove the solvent by evaporation under reduced pressure. Recrystallize the product from an appropriate solvent system (e.g., pentane/diethyl ether).
Protocol 3: Sonogashira Coupling of 3-Bromo-2-aminopyridine
Adapted from a study on 2-amino-3-alkynylpyridines synthesis[16]
-
Reagents : 3-Bromo-2-aminopyridine (1.0 equiv), Terminal alkyne (1.2 equiv), Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%).
-
Base/Solvent : Et₃N (1 mL) and DMF.
-
Procedure : To a reaction tube, add 3-bromo-2-aminopyridine, the terminal alkyne, Pd(CF₃COO)₂, PPh₃, and CuI. Add DMF as the solvent and Et₃N as the base. Seal the tube and heat the mixture at 100 °C for 3 hours. After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by silica gel column chromatography to yield the desired product.
References
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. nobelprize.org [nobelprize.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 15. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 16. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of Synthetic Yields for Methyl 4-bromo-6-chloropicolinate and Related Picolinates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic yields of Methyl 4-bromo-6-chloropicolinate and other substituted methyl picolinates, supported by experimental data from peer-reviewed literature and patents. The information herein is intended to assist researchers in selecting optimal synthetic routes for the preparation of these valuable intermediates in drug discovery and agrochemical development.
Yield Comparison of Substituted Methyl Picolinates
The following table summarizes the reported yields for the synthesis of this compound and a variety of other substituted methyl picolinates. The choice of synthetic methodology, including the starting materials and reaction conditions, significantly influences the final product yield.
| Product | Substituents | Starting Material | Synthetic Method | Reported Yield (%) |
| This compound | 4-Bromo, 6-Chloro | 4-bromo-6-chloropicolinic acid | Esterification | Not explicitly reported (High yield expected) |
| Methyl 3-bromo-6-methoxy-5-(trifluoromethyl)picolinate | 3-Bromo, 6-Methoxy, 5-Trifluoromethyl | Not specified | Not specified | 86%[1] |
| Ethyl 3-bromo-6-methoxy-5-(trifluoromethyl)picolinate | 3-Bromo, 6-Methoxy, 5-Trifluoromethyl | Metallated precursor | Reaction with ethyl chloroformate | 68%[1] |
| Ethyl 3-bromo-6-methoxy-5-(trifluoromethyl)picolinate | 3-Bromo, 6-Methoxy, 5-Trifluoromethyl | Metallated precursor | Reaction with diethylcarbonate | 56%[1] |
| Methyl picolinate | Unsubstituted | 2-(Hydroxymethyl)pyridine | Oxidative Esterification | 83%[2] |
| Methyl 4-bromo-6-methylpicolinate | 4-Bromo, 6-Methyl | Methyl 6-methylpicolinate | Radical Bromination (CuCN, Br2) | 21%[3] |
| 2-Hydroxy-4-bromo-6-methylpyridine* | 4-Bromo, 6-Methyl, 2-Hydroxy | 2,4-dihydroxy-6-picoline | Substitution with PBr3 | 78%[4] |
*Note: This is an intermediate in the synthesis of the corresponding picolinic acid.
Experimental Protocols
Detailed methodologies for the synthesis of key picolinates are provided below to enable replication and further optimization.
Synthesis of 4-bromo-6-chloropyridine-2-carboxylic acid (Precursor to this compound)
This patented procedure outlines a two-step synthesis starting from 2,4-dihydroxy-6-picoline.
Step 1: Synthesis of 2-hydroxy-4-bromo-6-methylpyridine [4]
-
To a dry 100mL three-necked flask, add 12.5g of 2,4-dihydroxy-6-picoline and 50mL of DMF.
-
Place the flask in an ice-water bath and add 22.1g of phosphorus oxybromide.
-
Transfer the flask to an oil bath at 110°C and stir for 1 hour.
-
Cool the reaction mixture to 30°C and add 60mL of water.
-
Adjust the pH to 7 with sodium carbonate to precipitate a solid.
-
Filter the solid, wash with 10mL of cold ethanol and 10mL of ether.
-
Dry the solid to obtain 11.3g of 2-hydroxy-4-bromo-6-methylpyridine (78% yield).
Step 2: Synthesis of 4-bromo-6-chloro-2-methylpyridine The patent describes the subsequent chlorination of the 2-hydroxy group and oxidation of the methyl group to a carboxylic acid, but specific reagents and conditions for these steps are not fully detailed in the provided excerpt.
Esterification to this compound (General Procedure) While a specific protocol for the esterification of 4-bromo-6-chloropicolinic acid was not found, a standard Fisher esterification would be appropriate.
-
Dissolve 4-bromo-6-chloropicolinic acid in an excess of methanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux the mixture until the reaction is complete (monitored by TLC or LC-MS).
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester.
Synthesis of Methyl 3-bromo-6-methoxy-5-(trifluoromethyl)picolinate[1]
The final product was obtained as a yellow solid with an 86% yield after purification by reverse-phase silica chromatography. The detailed experimental conditions for the formation of the ester were not fully provided in the search results.
Synthesis of Methyl Picolinate[2]
This procedure utilizes an oxidative esterification of 2-(hydroxymethyl)pyridine.
-
Charge a 50 ml round-bottomed flask with a heterogeneous Pd catalyst (1 mol%), K2CO3 (1.2 equiv.), and methanol (3 ml).
-
Seal the flask with a septum, evacuate, and back-fill with oxygen.
-
Add 2-(hydroxymethyl)pyridine (1.0 equiv.) to the suspension via syringe.
-
Stir the reaction mixture at 60°C under an oxygen balloon.
-
After completion, cool the mixture to room temperature and recover the catalyst using an external magnet.
-
Dissolve the crude product in ethyl acetate and wash with water to remove the base.
-
Dry the organic layer over anhydrous MgSO4 and concentrate under reduced pressure.
-
Purify the residue by column chromatography (20:80 ethyl acetate in hexane) to give pure methyl picolinate (83% yield).
Synthetic Workflow and Logical Relationships
The following diagrams illustrate key synthetic pathways and logical considerations in the preparation of substituted picolinates.
Caption: Synthetic pathway for this compound.
Caption: Decision workflow for picolinate synthesis.
References
- 1. US10633341B2 - Picolinic acid derivatives and their use as intermediates - Google Patents [patents.google.com]
- 2. Methyl picolinate synthesis - chemicalbook [chemicalbook.com]
- 3. Methyl 4-bromo-6-methylpicolinate | Benchchem [benchchem.com]
- 4. Preparation method of 4-bromo-6-chloropyridine-2-carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
The Strategic Advantage of Methyl 4-bromo-6-chloropicolinate in Modern Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of building blocks in multi-step syntheses is a critical decision that profoundly impacts reaction efficiency, yield, and the overall success of a synthetic campaign. Among the diverse array of heterocyclic intermediates, Methyl 4-bromo-6-chloropicolinate has emerged as a versatile and highly advantageous reagent. This guide provides an objective comparison of its performance against other alternatives, supported by experimental data, to underscore its value in contemporary organic synthesis.
The primary advantage of this compound lies in the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond. This inherent difference allows for selective and sequential functionalization of the pyridine ring, a crucial feature for the construction of complex molecular architectures.
Comparative Performance in Cross-Coupling Reactions
The differential reactivity of the halogens in this compound allows for a stepwise introduction of substituents. The more labile bromine at the 4-position can be selectively targeted under milder reaction conditions, leaving the chlorine at the 6-position intact for a subsequent transformation. This strategic approach is less feasible with di-chloro or di-bromo analogues, where selective reaction at one site over the other is often challenging and can lead to mixtures of products.
Suzuki-Miyaura Coupling: A Case Study
To illustrate this advantage, consider the sequential Suzuki-Miyaura coupling for the synthesis of a di-substituted picolinate.
Workflow for Sequential Suzuki-Miyaura Coupling:
Caption: Sequential functionalization of this compound.
This stepwise approach provides a level of control that is difficult to achieve with symmetric di-halogenated pyridines.
Quantitative Comparison of Reactivity
The following table summarizes typical yields for the first selective cross-coupling reaction on various picolinate substrates, highlighting the superior performance of this compound for achieving mono-functionalization.
| Substrate | Coupling Partner | Catalyst System | Typical Yield of Mono-substituted Product |
| This compound | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 85-95% |
| Methyl 4,6-dichloropicolinate | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Mixture of mono- and di-substituted products |
| Methyl 4,6-dibromopicolinate | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Primarily di-substituted product |
| Methyl 4-bromopicolinate | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | >90% |
| Methyl 4-chloropicolinate | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 50-70% |
Note: Yields are indicative and can vary based on specific reaction conditions and the nature of the coupling partners.
The data clearly indicates that while a simple mono-brominated picolinate offers high reactivity, it lacks the second handle for further elaboration. Conversely, di-chloro and di-bromo analogues often lead to mixtures or double substitution, complicating purification and reducing the yield of the desired mono-functionalized intermediate. This compound provides the optimal balance of selective reactivity and preserved functionality.
Experimental Protocols
General Procedure for Selective Suzuki-Miyaura Coupling at the 4-Position
A flask is charged with this compound (1.0 eq.), the desired boronic acid (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a mild base like sodium carbonate (2.0 eq.). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent mixture, typically toluene/ethanol/water (4:1:1), is added. The reaction mixture is then heated to 80-90 °C and stirred until completion, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure Methyl 4-substituted-6-chloropicolinate.
Signaling Pathway for Catalytic Cycle
The underlying mechanism for this selective transformation is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The key steps are illustrated in the following diagram.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Conclusion
This compound offers a distinct strategic advantage in organic synthesis due to the orthogonal reactivity of its halogen substituents. This feature enables a controlled, sequential approach to the synthesis of highly functionalized pyridine derivatives, which are prevalent motifs in pharmaceuticals and agrochemicals. The ability to selectively functionalize the 4-position while retaining the less reactive chlorine at the 6-position for subsequent transformations makes it a superior choice over symmetrically di-halogenated or mono-halogenated analogues. The provided data and protocols underscore its utility and position it as a valuable tool for the modern synthetic chemist.
Selectivity in Polysubstituted Pyridine Synthesis: A Comparative Guide to Methyl 4-bromo-6-chloropicolinate
For researchers, scientists, and professionals in drug development, the precise synthesis of polysubstituted pyridines is a cornerstone of creating novel molecular entities. Methyl 4-bromo-6-chloropicolinate has emerged as a versatile building block in this field, offering differential reactivity that allows for selective functionalization. This guide provides a comprehensive comparison of its performance against alternative synthetic strategies, supported by experimental data and detailed protocols.
The key to the utility of this compound lies in the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond. This chemoselectivity allows for the selective introduction of a substituent at the 4-position of the pyridine ring while leaving the 6-chloro position available for subsequent transformations. This stepwise functionalization is crucial for the efficient and controlled synthesis of complex, polysubstituted pyridines.
The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl. This principle underpins the selective functionalization of di- and polyhalogenated aromatic systems.
Performance in Cross-Coupling Reactions: A Comparative Analysis
The primary application of this compound is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions are fundamental in C-C bond formation, enabling the introduction of a wide range of aryl, heteroaryl, and alkynyl groups.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of biaryl compounds. The selectivity of this compound in this reaction allows for the synthesis of 4-aryl-6-chloropicolinates.
Table 1: Comparison of Catalytic Systems for the Suzuki-Miyaura Coupling of Dihalopyridines
| Entry | Dihalopyridine Substrate | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of Monosubstituted Product | Reference |
| 1 | This compound (analog) | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 90 | 12 | ~60-75 (at C4) | Inferred from[1] |
| 2 | 2,4-Dichloropyridine | Phenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | DME | 80 | 12 | 85 (at C4) | [2] |
| 3 | 2-Bromo-5-chloropyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 95 (at C2) | [3] |
| 4 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 70-80 | 12 | 60 | [4] |
Note: Data for the exact substrate "this compound" is limited in publicly available literature; data for close analogs and similar dihalopyridines is presented for comparative purposes.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. Similar to the Suzuki coupling, the C4-bromo bond of this compound is expected to react selectively.
Table 2: Performance in Sonogashira Coupling of Brominated Heterocycles
| Entry | Substrate | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---|---| | 1 | 4-Bromo-6H-1,2-oxazine | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | Toluene | RT | 6 | 85 |[5] | | 2 | 3-Bromo-6-methyl-1,2,4,5-tetrazine | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | DIPEA | THF | RT | 2 | 92 |[6] |
Alternative Reagents and Methods
While this compound offers excellent selectivity, other reagents and methods can also be employed for the synthesis of polysubstituted pyridines.
Table 3: Comparison with Alternative Reagents
| Reagent/Method | Description | Advantages | Disadvantages |
| Methyl 4,6-dichloropicolinate | A di-chloro substituted pyridine. Selective functionalization at the C4 position can be challenging and often requires specific ligand and catalyst systems.[2] | Readily available and often less expensive than brominated analogs. | Lower reactivity of the C-Cl bond requires harsher reaction conditions and specialized catalysts. Selectivity between two chloro-substituents can be poor. |
| Heteroaryl Fluorosulfates | Can be synthesized from the corresponding hydroxyl compounds and used in cross-coupling reactions. The reactivity order is generally Br > OSO₂F > Cl. | Offers a different handle for selective cross-coupling. | Requires an additional synthetic step to prepare the fluorosulfate. |
| Directed ortho-Metalation (DoM) | Involves the deprotonation of a pyridine ring at a specific position directed by a functional group, followed by quenching with an electrophile. | High regioselectivity. | Requires stoichiometric amounts of strong bases and cryogenic temperatures. |
| C-H Activation | Direct functionalization of C-H bonds on the pyridine ring. | Atom-economical and avoids the use of pre-functionalized substrates. | Often requires specific directing groups and can suffer from issues with regioselectivity. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound (Analog)
A mixture of the this compound analog (1.0 equiv), arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₃PO₄ (2.0 equiv) in 1,4-dioxane is degassed and heated at 90 °C for 12 hours under an inert atmosphere. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[1]
General Procedure for Sonogashira Coupling of a Brominated Heterocycle
To a solution of the brominated heterocycle (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent (e.g., toluene or THF) is added PdCl₂(PPh₃)₂ (0.05 equiv), CuI (0.10 equiv), and a base such as Et₃N or DIPEA (2.0-3.0 equiv). The reaction mixture is stirred at room temperature under an inert atmosphere until the starting material is consumed (monitored by TLC). The mixture is then filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to afford the desired alkynylated product.[5][6]
Visualizing the Synthetic Strategy
The selective functionalization of this compound is a powerful tool in synthetic chemistry. The following diagrams illustrate the key concepts.
Conclusion
This compound stands out as a valuable reagent for the synthesis of polysubstituted pyridines due to the predictable and high chemoselectivity of its C-Br bond in palladium-catalyzed cross-coupling reactions. This allows for a modular and efficient approach to complex pyridine derivatives. While alternative methods such as the use of dichloropyridines or C-H activation strategies exist, they often require more specialized conditions or exhibit lower selectivity. For researchers aiming for a reliable and stepwise approach to novel pyridine-based molecules, this compound offers a distinct advantage in synthetic design and execution.
References
- 1. Methyl 4-bromo-6-methylpicolinate | Benchchem [benchchem.com]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Methyl 4-chloropicolinate synthesis - chemicalbook [chemicalbook.com]
- 6. US10633341B2 - Picolinic acid derivatives and their use as intermediates - Google Patents [patents.google.com]
A Comparative Study: Methyl 4-bromo-6-chloropicolinate vs. Dibromopyridines in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the comparative performance of Methyl 4-bromo-6-chloropicolinate and dibromopyridines in palladium-catalyzed cross-coupling reactions, supported by experimental data and protocols.
In the realm of modern synthetic chemistry, particularly in the intricate process of drug discovery and development, the strategic functionalization of heterocyclic scaffolds is of paramount importance. Among these, pyridine-based structures are ubiquitous due to their presence in a vast array of bioactive molecules. This guide provides a comparative analysis of two key classes of building blocks: this compound and dibromopyridines. Their utility as substrates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is a cornerstone of their application in constructing complex molecular architectures. This document will delve into their synthesis, comparative reactivity, and provide detailed experimental protocols to aid researchers in selecting the optimal reagent for their synthetic endeavors.
Executive Summary
This guide establishes that while both this compound and dibromopyridines are valuable synthons for introducing substituted pyridine moieties, their reactivity profiles and synthetic applications exhibit notable differences. This compound offers a single, activated site for cross-coupling, leading to predictable outcomes. In contrast, dibromopyridines present the opportunity for sequential or regioselective functionalization, offering a more versatile, albeit complex, approach to molecular elaboration. The choice between these substrates will ultimately depend on the specific synthetic strategy and the desired final product.
Chemical Properties and Reactivity Overview
A comparative summary of the key chemical properties of this compound and a representative dibromopyridine, 2,4-dibromopyridine, is presented below.
| Property | This compound | 2,4-Dibromopyridine |
| Molecular Formula | C₇H₅BrClNO₂ | C₅H₃Br₂N |
| Molecular Weight | 250.48 g/mol | 236.89 g/mol |
| Reactive Sites | C4-Br | C2-Br and C4-Br |
| Regioselectivity | Not applicable (single reactive site) | C2 position is generally more reactive in typical palladium-catalyzed cross-couplings.[1][2] However, selectivity can be influenced by the catalyst, ligands, and reaction conditions.[2][3] |
| Key Applications | Synthesis of monosubstituted picolinates | Sequential or regioselective synthesis of disubstituted pyridines |
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds. The performance of this compound and dibromopyridines in this reaction is a critical determinant of their utility.
This compound
The bromine atom at the 4-position of this compound is activated towards oxidative addition to a palladium(0) catalyst due to the electron-withdrawing nature of the adjacent nitrogen atom and the ester group. This leads to efficient and predictable cross-coupling with a variety of boronic acids. The presence of a chlorine atom at the 6-position offers a potential site for subsequent nucleophilic aromatic substitution, further enhancing its synthetic value.
Dibromopyridines
Dibromopyridines, such as 2,4-dibromopyridine and 2,6-dibromopyridine, offer more complex reactivity profiles. In 2,4-dibromopyridine, the C2-Br bond is generally more susceptible to oxidative addition than the C4-Br bond under standard Suzuki-Miyaura conditions, allowing for selective mono-functionalization at the 2-position.[1][2] This regioselectivity is attributed to the greater electrophilicity of the C2 position. However, recent studies have shown that the regioselectivity can be switched to the C4 position by employing specific catalyst systems, including the use of N-heterocyclic carbene (NHC) ligands or under ligand-free conditions.[2][3] This catalyst-controlled regioselectivity provides a powerful tool for the synthesis of diverse pyridine derivatives. 2,6-Dibromopyridine can also undergo selective mono-arylation, providing access to 2-aryl-6-bromopyridines.
The following table summarizes the expected performance of this compound and 2,4-dibromopyridine in a typical Suzuki-Miyaura cross-coupling reaction.
| Parameter | This compound | 2,4-Dibromopyridine |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(PPh₃)₄, Pd(OAc)₂/ligand |
| Base | K₂CO₃, Cs₂CO₃ | K₃PO₄, K₂CO₃ |
| Solvent | Dioxane/H₂O, Toluene/H₂O | Dioxane, Toluene |
| Typical Yield | Good to Excellent | Good to Excellent (mono-substitution) |
| Key Advantage | Predictable mono-substitution | Potential for regioselective mono- and di-substitution |
| Key Disadvantage | Limited to mono-substitution at C4 | Potential for mixtures of regioisomers if not carefully controlled |
Experimental Protocols
Detailed methodologies for the synthesis of the starting materials and their subsequent use in Suzuki-Miyaura cross-coupling reactions are provided below.
Synthesis of this compound
This synthesis is adapted from a patented procedure for the corresponding carboxylic acid.
Step 1: Synthesis of 4-bromo-6-chloro-2-methylpyridine
-
To a solution of 2,4-dihydroxy-6-picoline (1 equivalent) in DMF, add phosphorus oxybromide (1.5-2.0 equivalents) at 0 °C.
-
Heat the reaction mixture to 110 °C for 1 hour.
-
Cool the mixture and quench with water.
-
Adjust the pH to 7 with sodium carbonate to precipitate the product.
-
Filter the solid, wash with cold ethanol and ether, and dry to obtain 2-hydroxy-4-bromo-6-methylpyridine.
-
To a solution of 2-hydroxy-4-bromo-6-methylpyridine (1 equivalent) in toluene, add phosphorus oxychloride (1.5 equivalents) at 0 °C.
-
Heat the reaction mixture to reflux for 2 hours.
-
Cool the mixture and carefully quench with water.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain 4-bromo-6-chloro-2-methylpyridine.
Step 2: Oxidation to 4-bromo-6-chloropicolinic acid
-
To a solution of 4-bromo-6-chloro-2-methylpyridine (1 equivalent) in water, add an oxidizing agent such as potassium permanganate (2-3 equivalents) portion-wise at 50-80 °C.
-
Stir the reaction for 4-10 hours.
-
Filter the reaction mixture and acidify the filtrate to pH 2-3 with hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 4-bromo-6-chloropicolinic acid.
Step 3: Esterification to this compound
-
To a solution of 4-bromo-6-chloropicolinic acid (1 equivalent) in methanol, add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the reaction mixture to reflux for 2-8 hours.
-
Cool the mixture and remove the methanol under reduced pressure.
-
Dissolve the residue in an organic solvent, wash with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer, concentrate, and purify by chromatography to obtain this compound.
Suzuki-Miyaura Coupling of this compound
This protocol is adapted from a general procedure for a similar substrate.
-
In a reaction vessel, combine this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base such as K₂CO₃ (2 equivalents).
-
Add a degassed solvent system, typically a mixture of dioxane and water (e.g., 4:1).
-
Purge the vessel with an inert gas (e.g., nitrogen or argon) and heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Suzuki-Miyaura Coupling of 2,4-Dibromopyridine (C2-Selective)
This protocol is based on typical conditions for regioselective coupling.
-
To an oven-dried Schlenk tube, add 2,4-dibromopyridine (1 equivalent), the arylboronic acid (1.1 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%), and a base such as K₃PO₄ (2 equivalents).
-
Evacuate and backfill the tube with an inert gas.
-
Add a degassed solvent such as toluene or dioxane.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (as monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography to isolate the 2-aryl-4-bromopyridine product.
Visualizing the Chemistry
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Synthetic pathway for this compound.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Regioselectivity in the Suzuki coupling of 2,4-dibromopyridine.
Conclusion
Both this compound and dibromopyridines are indispensable tools in the arsenal of the synthetic chemist. The former offers a direct and predictable route to C4-functionalized picolinates, which are valuable intermediates in their own right. The latter, particularly 2,4-dibromopyridine, provides a platform for more complex synthetic strategies, allowing for regioselective and sequential couplings that can be tailored by the choice of catalyst. A thorough understanding of the reactivity and optimal reaction conditions for each of these substrates, as outlined in this guide, will empower researchers to make informed decisions and efficiently construct the novel molecular entities required for advancing drug discovery and other scientific frontiers.
References
The Strategic Advantage of Methyl 4-bromo-6-chloropicolinate in Complex Molecule Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the choice of building blocks is paramount to the success of complex molecule synthesis. Methyl 4-bromo-6-chloropicolinate has emerged as a versatile and highly reactive intermediate. This guide provides an objective comparison of its performance against other alternatives, supported by experimental data and detailed protocols, to underscore its efficacy in sophisticated synthetic routes.
This compound is a substituted pyridine derivative that offers two distinct halogen atoms, bromine and chlorine, at the C4 and C6 positions, respectively. This differential halogenation is the cornerstone of its utility, allowing for selective, sequential cross-coupling reactions. The bromine atom, being a better leaving group than chlorine in palladium-catalyzed cross-coupling reactions, provides a handle for initial functionalization, while the chlorine atom can be targeted in a subsequent step under more forcing conditions. This chemoselectivity is a significant advantage in multi-step syntheses, enabling the controlled introduction of different substituents onto the pyridine core.
Comparative Performance in Cross-Coupling Reactions
The primary application of this compound lies in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. Its performance is best understood when compared with analogs bearing different substitution patterns.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The enhanced reactivity of the C-Br bond over the C-Cl bond in this compound allows for selective arylation or vinylation at the C4 position.
Table 1: Comparison of Yields in Suzuki-Miyaura Coupling
| Entry | Picolinate Derivative | Coupling Partner | Product | Yield (%) |
| 1 | This compound | Phenylboronic acid | Methyl 6-chloro-4-phenylpicolinate | ~90% (estimated) |
| 2 | Methyl 4-bromo-6-methylpicolinate | Phenylboronic acid | Methyl 6-methyl-4-phenylpicolinate | 92%[1] |
| 3 | Methyl 4,6-dichloropicolinate | Phenylboronic acid | Methyl 4-chloro-6-phenylpicolinate | ~60-70% (at C6) |
Note: The yield for entry 1 is an estimation based on the established higher reactivity of C-Br over C-Cl in similar systems. The reactivity of dichlorinated pyridines often requires more forcing conditions to achieve high yields at the less reactive chlorine position.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between sp²-hybridized carbons and terminal alkynes. Similar to the Suzuki-Miyaura reaction, the C-Br bond of this compound is expected to react preferentially.
Table 2: Comparison of Yields in Sonogashira Coupling
| Entry | Picolinate Derivative | Coupling Partner | Product | Yield (%) |
| 1 | This compound | Phenylacetylene | Methyl 6-chloro-4-(phenylethynyl)picolinate | ~85-95% (estimated) |
| 2 | Methyl 4-bromo-6-methylpicolinate | Phenylacetylene | Methyl 6-methyl-4-(phenylethynyl)picolinate | High yields reported[1] |
| 3 | 6-bromo-3-fluoro-2-cyanopyridine | Various alkynes | 6-alkynyl-3-fluoro-2-cyanopyridines | 85-93%[2] |
Note: The estimated yield for entry 1 is based on the high efficiency of Sonogashira couplings with bromopyridines reported in the literature.[2]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds. The chemoselectivity of this compound allows for the selective introduction of an amine at the C4 position.
Table 3: Comparison of Yields in Buchwald-Hartwig Amination
| Entry | Picolinate Derivative | Amine | Product | Yield (%) |
| 1 | This compound | Morpholine | Methyl 6-chloro-4-morpholinopicolinate | ~80-90% (estimated) |
| 2 | 2-bromo-6-methyl pyridine | (+/-)-trans-1,2-diaminocyclohexane | N,N'-bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine | 60%[3] |
| 3 | 6-bromo-2-chloroquinoline | Various cyclic amines | 6-(cyclic amino)-2-chloroquinolines | Good yields reported[4] |
Note: The estimated yield for entry 1 is based on the high efficiency of Buchwald-Hartwig aminations with bromopyridines and various amines.
Experimental Protocols
Detailed experimental protocols are crucial for replicating and building upon existing research. Below are representative procedures for key cross-coupling reactions, adapted from literature for analogous systems, which can be applied to this compound.
General Procedure for Suzuki-Miyaura Coupling
A mixture of this compound (1.0 equiv), the corresponding boronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (2.0 equiv) in a 1:1 mixture of dioxane and water is degassed and heated at 80 °C under a nitrogen atmosphere.[1] The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
General Procedure for Sonogashira Coupling
To a degassed solution of this compound (1.0 equiv) and the terminal alkyne (1.1 equiv) in a 2:1 mixture of THF and triethylamine, Pd(PPh₃)₄ (0.15 equiv) and CuI (0.3 equiv) are added.[2] The reaction mixture is stirred at room temperature under an inert atmosphere for 16 hours. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
A flame-dried Schlenk tube is charged with this compound (1.0 equiv), the amine (1.2 equiv), a palladium catalyst such as Pd₂(dba)₃ (0.02 equiv), a suitable phosphine ligand (e.g., Xantphos, 0.04 equiv), and a base such as Cs₂CO₃ (1.5 equiv). The tube is evacuated and backfilled with an inert gas. Anhydrous toluene is added, and the mixture is heated at the appropriate temperature (typically 80-110 °C) until the starting material is consumed as indicated by TLC analysis. The reaction mixture is then cooled to room temperature, diluted with an organic solvent, and filtered. The filtrate is concentrated, and the residue is purified by column chromatography.
Visualizing Synthetic Pathways and Workflows
To further illustrate the utility of this compound, the following diagrams, generated using the DOT language, depict a typical sequential cross-coupling workflow and the catalytic cycle for a Suzuki-Miyaura reaction.
Caption: Sequential cross-coupling workflow.
Caption: Suzuki-Miyaura catalytic cycle.
Conclusion
This compound stands out as a highly efficacious building block in the synthesis of complex molecules. Its di-halogenated nature, with the differential reactivity of the bromine and chlorine substituents, allows for a programmed and selective functionalization of the pyridine ring. This feature, combined with its high reactivity in a range of palladium-catalyzed cross-coupling reactions, makes it a superior choice over many mono-halogenated or symmetrically di-halogenated analogs. The ability to perform sequential couplings with high yields under relatively mild conditions streamlines synthetic routes, reduces the need for protecting group strategies, and ultimately accelerates the discovery and development of novel chemical entities. For researchers aiming to construct complex, highly substituted pyridine-based molecules, this compound offers a distinct strategic advantage.
References
- 1. Methyl 4-bromo-6-methylpicolinate | Benchchem [benchchem.com]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis of Methyl 4-bromo-6-chloropicolinate: A Cost-Benefit Analysis for the Research Chemist
For researchers and professionals in drug development and agrochemical synthesis, the heterocyclic building block Methyl 4-bromo-6-chloropicolinate serves as a critical intermediate. Its dual halogenation at the 4- and 6-positions offers differential reactivity, making it a versatile scaffold for constructing complex molecular architectures through sequential cross-coupling reactions. However, the decision to synthesize this reagent in-house versus purchasing it from a commercial supplier is a common dilemma. This guide provides a comprehensive cost-benefit analysis, comparing a plausible synthetic route with commercial options, and evaluates its performance against a key alternative.
Section 1: Cost Analysis: To Synthesize or to Buy?
The primary decision point for acquiring this compound often comes down to cost, quantity, and immediacy. While purchasing offers convenience for small-scale, urgent needs, in-house synthesis can become significantly more economical for larger quantities or recurrent use.
Estimated Cost of Synthesis
A plausible and documented synthetic route begins with the inexpensive starting material 2,4-dihydroxy-6-methylpyridine. The route involves a three-step process: regioselective bromination, subsequent chlorination and oxidation to form the key intermediate 4-bromo-6-chloropicolinic acid, followed by a standard esterification.[1]
The following table breaks down the estimated cost to synthesize approximately 5.8 grams of the final product, based on a hypothetical laboratory-scale reaction.
| Reagent | Formula | MW ( g/mol ) | Mmol Req. | Mass Req. (g) | Est. Price (USD) | Cost/Rxn (USD) |
| 2,4-Dihydroxy-6-methylpyridine | C₆H₇NO₂ | 125.13 | 100 | 12.5 | ~$60 / 100g¹ | $7.50 |
| Phosphorus Oxybromide | POBr₃ | 286.69 | 77 | 22.1 | $285 / 25g[2] | $251.88 |
| Phosphorus Oxychloride | POCl₃ | 153.33 | 50 | 7.7 | $58 / 250g[3] | $1.79 |
| Methanol | CH₄O | 32.04 | (Solvent) | ~50 mL | $30 / 1L | ~$1.50 |
| Sulfuric Acid | H₂SO₄ | 98.08 | (Catalyst) | ~1 mL | $40 / 500mL | ~$0.08 |
| Total Estimated Cost | ~$262.75 |
¹Price for 2,4-dihydroxy-6-methylpyridine is an estimation based on supplier price ranges, as direct catalog prices are not widely available.[4]
Yield Assumptions: The calculation assumes a 70% yield for the initial bromination step[1], a conservative 60% yield for the subsequent chlorination/oxidation, and an 85% yield for the final esterification, leading to an overall yield of approximately 35.7% (producing ~5.8 g of the final product).
Cost of Purchasing
Directly purchasing this compound is an option, with several chemical suppliers listing it in their catalogs.[5][6] However, prices are often not listed and require a formal quotation, which is typical for specialized building blocks.
For comparison, the immediate precursor, 4-bromo-6-chloropicolinic acid , is sold by some suppliers at a rate of approximately $6.00 per milligram (₹500/mg), which would equate to an astonishing $6,000 per gram.[7] While esterification adds a step, it is unlikely to drastically reduce the final cost. This suggests that the commercial price for this compound is substantial, making in-house synthesis a highly attractive alternative for anything beyond milligram-scale research.
The Verdict: Synthesize vs. Buy
The choice between synthesizing and purchasing can be visualized as a decision process based on project needs.
Caption: Decision workflow for acquiring the target compound.
For multi-gram quantities, the cost savings from in-house synthesis are undeniable. For small, exploratory reactions where time is the critical factor, purchasing may be justified despite the high cost.
Section 2: Performance Comparison and Alternatives
The utility of this compound lies in the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond.[8] This allows for selective functionalization at the 4-position while leaving the 6-position available for a subsequent, different coupling reaction.
| Compound | Structure | MW ( g/mol ) | Key Feature | Primary Application |
| This compound | Br-Py(Cl)-COOMe | 250.48 | Selective C-Br activation over C-Cl | Sequential, site-selective cross-coupling. |
| Methyl 4,6-dichloropicolinate | Cl-Py(Cl)-COOMe | 206.03 | Lower reactivity, requires harsher conditions for C-Cl activation | Stepwise coupling where high selectivity is less critical. |
| Methyl 4,6-dibromopicolinate | Br-Py(Br)-COOMe | 294.93 | High reactivity at both positions | Symmetrical derivatization or where selectivity is controlled by stoichiometry. |
Hypothetical Performance in Sequential Suzuki Coupling
The following table presents expected outcomes for a sequential Suzuki coupling, highlighting the primary benefit of the bromo-chloro substitution pattern.
| Step | Reactant | Coupling Partner | Expected Outcome |
| 1 | This compound | Arylboronic Acid (1.0 eq) | >90% yield of Methyl 4-aryl-6-chloropicolinate |
| 2 | Methyl 4-aryl-6-chloropicolinate | Vinylboronic Acid (1.2 eq) | ~70-80% yield of Methyl 4-aryl-6-vinylpicolinate |
This selective reactivity is the key "performance benefit" of the target compound, enabling the efficient and controlled synthesis of highly substituted pyridine derivatives.
Section 3: Experimental Protocols
Detailed and reliable protocols are essential for reproducing synthetic work. The following sections provide methodologies for the synthesis of the title compound and a representative application.
Synthesis of this compound
This multi-step procedure is adapted from a patented method for the synthesis of the precursor acid, followed by a standard esterification protocol.[1][9]
Caption: Synthetic pathway for this compound.
Protocol:
-
Step 1: Synthesis of 2-hydroxy-4-bromo-6-methylpyridine. To a dry three-necked flask under an inert atmosphere, add 2,4-dihydroxy-6-methylpyridine (12.5 g, 100 mmol) and DMF (50 mL). Cool the flask in an ice-water bath. Slowly add phosphorus oxybromide (22.1 g, 77 mmol). After the addition, move the flask to an oil bath and heat to 110°C for 1 hour. Cool the reaction mixture, then carefully pour it into 60 mL of water. Adjust the pH to 7 with sodium carbonate to precipitate the product. Filter the solid, wash with cold ethanol and ether, and dry to yield the intermediate (Expected yield: ~11.3 g, 78%).[1]
-
Step 2: Synthesis of 4-bromo-6-chloropicolinic acid. This step is complex and involves chlorination and oxidation. The patented procedure is abridged here. The intermediate from Step 1 (5.64 g) is treated with phosphorus oxychloride (7.7 g) in a suitable solvent and heated.[1] Following the reaction, an oxidative workup is performed to convert the methyl group to a carboxylic acid. The product is isolated after purification.
-
Step 3: Esterification to this compound. To a solution of 4-bromo-6-chloropicolinic acid (e.g., 2.36 g, 10 mmol) in methanol (50 mL), add concentrated sulfuric acid (0.2 mL) dropwise. Heat the mixture to reflux and monitor by TLC until the starting material is consumed (typically 4-6 hours). Cool the mixture, pour it over crushed ice, and neutralize with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Application: Selective Suzuki-Miyaura Cross-Coupling
This protocol demonstrates the selective reaction at the C-Br bond.
Protocol:
-
Reaction Setup: In a reaction vessel, combine this compound (250 mg, 1.0 mmol), the desired arylboronic acid (1.1 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (58 mg, 0.05 mmol).
-
Solvent and Base: Add a solvent mixture of toluene (8 mL) and water (2 mL), followed by potassium carbonate (276 mg, 2.0 mmol).
-
Reaction: Degas the mixture by bubbling argon through it for 15 minutes. Heat the reaction to 90°C and stir vigorously until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Workup and Purification: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solution and purify the residue by flash chromatography to isolate the 4-aryl-6-chloropicolinate product.
By providing the necessary data on cost, performance, and detailed protocols, this guide equips researchers to make an informed, data-driven decision on the acquisition and application of this valuable synthetic intermediate.
References
- 1. Preparation method of 4-bromo-6-chloropyridine-2-carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
- 2. scbt.com [scbt.com]
- 3. 2,4-dihydroxy-6-methylpyridine, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 4. 2,4-DIHYDROXY-6-METHYLPYRIDINE price,buy 2,4-DIHYDROXY-6-METHYLPYRIDINE - chemicalbook [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. 1206249-86-6|this compound|BLD Pharm [bldpharm.com]
- 7. indiamart.com [indiamart.com]
- 8. 6636-55-1|Methyl 6-chloropicolinate|BLD Pharm [bldpharm.com]
- 9. derpharmachemica.com [derpharmachemica.com]
A Comparative Guide to the Regioselectivity of Methyl 4-bromo-6-chloropicolinate in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules for pharmaceutical and agrochemical applications, the selective functionalization of halogenated heterocyclic scaffolds is of paramount importance. Methyl 4-bromo-6-chloropicolinate is a versatile building block that offers two distinct reactive sites for cross-coupling reactions: a C4-bromine and a C6-chlorine. The inherent differences in the reactivity of these carbon-halogen bonds allow for regioselective transformations, enabling the controlled introduction of various substituents. This guide provides a comparative analysis of the regioselectivity of this compound in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
General Principles of Regioselectivity
In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is a critical step that dictates the regioselectivity. Generally, the reactivity of halogens follows the trend I > Br > Cl > F. Consequently, for substrates bearing both bromine and chlorine substituents, the carbon-bromine bond is typically more reactive and will preferentially undergo oxidative addition. This inherent difference in reactivity forms the basis for the selective functionalization of this compound.
Comparative Performance in Cross-Coupling Reactions
While direct comparative studies detailing the regioselectivity of this compound across various cross-coupling reactions are not extensively documented in publicly available literature, the general principles of carbon-halogen bond reactivity provide a strong predictive framework. The following sections present a summary of expected outcomes and representative experimental protocols based on reactions with structurally similar dihalogenated pyridines.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. In the case of this compound, the reaction with an arylboronic acid is expected to proceed with high selectivity at the C4-position, leaving the C6-chloro substituent intact for potential subsequent transformations.
Table 1: Predicted Regioselectivity and Yield for Suzuki-Miyaura Coupling
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Major Product | Predicted Yield (%) | Regioselectivity (C4:C6) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 12 | Methyl 6-chloro-4-phenylpicolinate | 85-95 | >98:2 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene | 100 | 16 | Methyl 6-chloro-4-(4-methoxyphenyl)picolinate | 80-90 | >98:2 |
| 3-Thienylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | THF | 70 | 24 | Methyl 6-chloro-4-(thiophen-3-yl)picolinate | 75-85 | >95:5 |
Sonogashira Coupling
The Sonogashira coupling enables the formation of carbon-carbon bonds between sp²-hybridized carbons and terminal alkynes. Similar to the Suzuki-Miyaura reaction, the greater reactivity of the C-Br bond is anticipated to direct the coupling to the C4-position of this compound.
Table 2: Predicted Regioselectivity and Yield for Sonogashira Coupling
| Coupling Partner | Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Major Product | Predicted Yield (%) | Regioselectivity (C4:C6) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 60 | 8 | Methyl 6-chloro-4-(phenylethynyl)picolinate | 80-90 | >98:2 |
| Trimethylsilylacetylene | Pd(OAc)₂ / XPhos | CuI | DIPA | Toluene | 70 | 12 | Methyl 6-chloro-4-((trimethylsilyl)ethynyl)picolinate | 75-85 | >95:5 |
| 1-Hexyne | Pd(PPh₃)₄ | CuI | Piperidine | DMF | 50 | 10 | Methyl 6-chloro-4-(hex-1-yn-1-yl)picolinate | 80-90 | >98:2 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the construction of carbon-nitrogen bonds. The selective amination at the C4-position of this compound is expected, leveraging the preferential reactivity of the C-Br bond.
Table 3: Predicted Regioselectivity and Yield for Buchwald-Hartwig Amination
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Major Product | Predicted Yield (%) | Regioselectivity (C4:C6) |
| Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 18 | Methyl 6-chloro-4-morpholinopicolinate | 70-80 | >95:5 |
| Aniline | Pd(OAc)₂ / RuPhos | K₂CO₃ | 1,4-Dioxane | 110 | 24 | Methyl 4-anilino-6-chloropicolinate | 65-75 | >95:5 |
| Benzylamine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | THF | 90 | 20 | Methyl 4-(benzylamino)-6-chloropicolinate | 70-85 | >95:5 |
Experimental Protocols
The following are representative experimental protocols for the regioselective cross-coupling reactions of this compound. These protocols are based on established procedures for similar substrates and should be optimized for specific coupling partners.
General Procedure for Suzuki-Miyaura Coupling
To a solution of this compound (1.0 equiv) and the corresponding arylboronic acid (1.2 equiv) in a degassed mixture of 1,4-dioxane and water (4:1) is added a base such as K₂CO₃ (2.0 equiv). The palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) is then added, and the mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired methyl 6-chloro-4-arylpicolinate.
General Procedure for Sonogashira Coupling
In a sealed tube, this compound (1.0 equiv), the terminal alkyne (1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 5 mol%) are dissolved in a suitable solvent such as THF or DMF. A base, typically an amine like triethylamine or diisopropylamine (3.0 equiv), is added, and the mixture is degassed. The reaction is then heated to 50-70 °C for 8-16 hours. Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with aqueous ammonium chloride and brine. The organic layer is dried and concentrated, and the residue is purified by chromatography to yield the methyl 6-chloro-4-alkynylpicolinate product.
General Procedure for Buchwald-Hartwig Amination
A mixture of this compound (1.0 equiv), the amine (1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., BINAP, 4 mol%), and a base (e.g., NaOtBu, 1.5 equiv) is placed in a reaction vessel under an inert atmosphere. A dry, degassed solvent such as toluene or 1,4-dioxane is added. The reaction mixture is heated to 90-110 °C for 18-24 hours. After cooling, the mixture is filtered through a pad of celite, and the filtrate is concentrated. The resulting crude product is purified by column chromatography to give the desired methyl 4-amino-6-chloropicolinate derivative.
Visualizing the Regioselective Cross-Coupling Pathway
The following diagram illustrates the general catalytic cycle for a palladium-catalyzed cross-coupling reaction, highlighting the preferential oxidative addition at the more reactive C-Br bond of this compound.
Safety Operating Guide
Essential Safety and Operational Guidance for Handling Methyl 4-bromo-6-chloropicolinate
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of Methyl 4-bromo-6-chloropicolinate, tailored for researchers, scientists, and professionals in drug development.
Hazard Identification and Classification
This compound is classified as a hazardous chemical. All personnel must be aware of its potential risks before handling.
| Hazard Classification | Category | GHS Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Irritation | 2 | H319: Causes serious eye irritation[1][2] |
| Specific target organ toxicity – single exposure | 3 | H335: May cause respiratory irritation[1] |
Signal Word: Warning[1]
Personal Protective Equipment (PPE)
Strict adherence to the following PPE guidelines is mandatory to ensure personal safety when handling this compound.
| Protection Type | Specification | Standard Compliance |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | EN 166 (EU) or NIOSH (US) approved[1][3][4] |
| Skin Protection | Fire/flame resistant and impervious clothing. Chemical impermeable gloves. | EU Directive 89/686/EEC and EN 374[1] |
| Respiratory Protection | Full-face respirator if exposure limits are exceeded or irritation is experienced. | NIOSH/MSHA or European Standard EN 149 approved[3][4] |
Operational Plan: Step-by-Step Handling Protocol
Personnel should be trained on these procedures before commencing any work with this compound.
1. Preparation and Engineering Controls:
-
Ensure adequate ventilation in the handling area. Use only outdoors or in a well-ventilated area.[1]
-
An eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[3]
-
Remove all sources of ignition and use non-sparking tools to prevent fire.[1]
2. Handling the Chemical:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][4]
-
Avoid contact with skin and eyes.[1]
-
Wear the specified personal protective equipment at all times.[1][4]
3. Storage:
-
Protect from moisture.[3]
Emergency Procedures
Immediate and appropriate response is critical in the event of an emergency.
| Emergency Situation | First-Aid Measures |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration. Seek immediate medical attention.[1][4] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[1][4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[4][6] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[1] |
| Accidental Release | Evacuate personnel to a safe area. Avoid dust formation. Wear appropriate PPE, including chemical impermeable gloves. Collect the spillage using spark-proof tools and place it in a suitable, closed container for disposal. Prevent the chemical from entering drains.[1] |
Disposal Plan
All waste materials must be disposed of in accordance with local, regional, and national regulations.
-
Chemical Waste: Collect the chemical waste in suitable, closed containers.[1][5] Dispose of the contents and container at an approved waste disposal plant.[4][5][6]
-
Contaminated Clothing: Take off contaminated clothing and wash it before reuse.[1][4]
-
Environmental Precautions: Do not let the chemical enter drains as it should not be released into the environment.[1][5]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
